Teplinovivint
Description
The exact mass of the compound this compound is 442.21172409 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-33-23-8-6-20(15-27-23)28-25(32)24-21-12-18(5-7-22(21)29-30-24)19-11-17(13-26-14-19)16-31-9-3-2-4-10-31/h5-8,11-15H,2-4,9-10,16H2,1H3,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPWZFPXWFTXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=NNC3=C2C=C(C=C3)C4=CN=CC(=C4)CN5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428064-91-8 | |
| Record name | Teplinovivint [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428064918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEPLINOVIVINT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C8YA9VY55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Teplinovivint (SM04755): A Novel Inhibitor of the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teplinovivint (formerly known as SM04755) is a novel, small-molecule inhibitor of the canonical Wnt signaling pathway, a critical regulator of cellular processes, including differentiation and inflammation. Developed by Biosplice Therapeutics, this compound has demonstrated potential as a topical treatment for conditions such as tendinopathy. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its characterization. Notably, this compound exerts its effects on the Wnt pathway through the inhibition of the intranuclear kinases CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic candidate.
Introduction to the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial and highly conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and inflammatory disorders. The canonical Wnt pathway is centered around the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for proteasomal degradation by a "destruction complex." Upon Wnt binding to its receptors, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes.
This compound: Mechanism of Action
This compound indirectly inhibits the Wnt signaling pathway by targeting and potently inhibiting two intranuclear kinases: CLK2 and DYRK1A. This inhibition modulates Wnt signaling, leading to a reduction in the activity of the β-catenin/TCF-responsive promoter. The downstream effects of this modulation include the promotion of tenocyte differentiation and the suppression of pro-inflammatory and catabolic pathways.
Biochemical profiling and computational modeling have identified CLK2 and DYRK1A as the primary molecular targets of this compound. The inhibition of these kinases has been shown to induce tenocyte differentiation and reduce tenocyte catabolism, effects that are central to the therapeutic potential of this compound in tendinopathy.
Caption: this compound's mechanism of Wnt pathway inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (SM04755) from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Reference |
| CLK2 | 5.0 | |
| CLK3 | 48.6 | |
| DYRK1A | 3.5 |
Table 2: In Vitro Wnt Pathway Inhibition and Cellular Effects
| Assay/Effect | Cell Line/System | EC50 (nM) | Reference |
| Wnt Signaling Inhibition | SW480 colon cancer cells | 152.9 | |
| Wnt Signaling Inhibition | SW480 colon cancer cells | 156 | |
| Wnt Signaling Inhibition | SW480 colon cancer cells | 152 | |
| Inhibition of SW480 cells | SW480 colon cancer cells | 25 | |
| Inhibition of hMSCs | Primary human mesenchymal stem cells | 10,377 | |
| Tenocyte Differentiation (SCXA, Tenascin C, Tenomodulin expression) | Human mesenchymal stem cells (hMSCs) | 139-189 | |
| Tenocyte Differentiation (SCXA, Tenomodulin, Tenascin C expression) | Human mesenchymal stem cells (hMSCs) | 200 | |
| Inhibition of TNFα and IL-6 secretion | THP-1 cells and PBMCs | 500 |
Table 3: In Vivo Efficacy in a Rat Collagenase-Induced Tendinopathy Model
| Parameter | Effect of this compound (Topical Application) | Reference |
| Tendon Health Score | Significantly increased (p<0.01) | |
| Plasma CXCL1 Levels | Decreased (p<0.05) | |
| Pro-inflammatory Gene Expression (IL-6, TNF-α, IL-1β, INF-γ, IL-8) | Reduced (p<0.05) in tendon | |
| Tenocyte Differentiation Marker Gene Expression (SCXA, Tenascin C) | Increased in tendon | |
| Plasma KC/GRO levels | Decreased |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of this compound.
Wnt Pathway Inhibition Assay (Cell-Based Reporter Assay)
-
Objective: To quantify the inhibitory effect of this compound on the canonical Wnt signaling pathway.
-
Cell Line: SW480 human colon cancer cells, which have a constitutively active Wnt pathway.
-
Methodology:
-
SW480 cells are plated in 96-well plates.
-
Cells are transfected with a β-catenin/TCF-responsive luciferase reporter plasmid (e.g., TOPflash).
-
Cells are treated with a dose range of this compound (e.g., 0.0003-10 μM) or vehicle control (DMSO).
-
After a defined incubation period (typically 24-48 hours), luciferase activity is measured using a luminometer.
-
The EC50 value, representing the concentration of this compound that causes 50% inhibition of luciferase activity, is calculated from the dose-response curve.
-
Caption: Workflow for the Wnt reporter assay.
Tenocyte Differentiation Assay
-
Objective: To assess the ability of this compound to induce the differentiation of mesenchymal stem cells into tenocytes.
-
Cell Line: Human mesenchymal stem cells (hMSCs).
-
Methodology:
-
hMSCs are cultured in appropriate media.
-
Cells are treated with a dose range of this compound (e.g., 5.8-750 nM) or vehicle control.
-
After a specified period of differentiation (e.g., several days), the expression of tenocyte-specific markers is evaluated.
-
Gene Expression Analysis (qPCR):
-
Total RNA is extracted from the cells.
-
cDNA is synthesized by reverse transcription.
-
Quantitative PCR is performed using primers specific for tenocyte markers such as Scleraxis (SCXA), Tenascin C, and Tenomodulin.
-
-
Immunofluorescence/High-Content Imaging:
-
Cells are fixed and permeabilized.
-
Cells are incubated with primary antibodies against tenocyte markers (e.g., SCXA, Tenomodulin, Tenascin C).
-
Fluorescently labeled secondary antibodies are used for detection.
-
Images are acquired using a high-content imaging system, and the expression and localization of the markers are quantified.
-
-
The EC50 for the induction of each marker is determined from the dose-response data.
-
Anti-Inflammatory Activity Assay
-
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Lines/Systems: THP-1 human monocytic cells or peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
THP-1 cells or PBMCs are cultured in appropriate media.
-
Inflammation is induced using lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies.
-
Cells are concurrently treated with a dose range of this compound or vehicle control.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The EC50 for the inhibition of cytokine secretion is calculated.
-
In Vivo Collagenase-Induced Tendinopathy Model
-
Objective: To evaluate the in vivo efficacy of topically applied this compound in a model of tendinopathy.
-
Animal Model: Rats with collagenase-induced tendinopathy in the Achilles tendon.
-
Methodology:
-
Tendinopathy is induced by injecting collagenase directly into the Achilles tendon.
-
A topical formulation of this compound (e.g., 10 mg/ml) or vehicle is applied to the skin over the affected tendon daily for a specified duration (e.g., 21 days).
-
Histological Analysis:
-
At the end of the treatment period, tendons are harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Tendon health is assessed and scored based on various histological parameters.
-
-
Biomarker Analysis:
-
Blood samples are collected to measure systemic inflammatory markers like CXCL1 (KC/GRO in rats) by ELISA.
-
Tendon tissue is harvested for gene expression analysis of inflammatory and tenogenic markers by qPCR.
-
-
Logical Relationships and Workflows
Caption: Logical workflow of this compound's research and development.
Conclusion
This compound (SM04755) represents a promising, novel therapeutic agent that modulates the Wnt signaling pathway through the inhibition of CLK2 and DYRK1A. The comprehensive data gathered from in vitro and in vivo studies demonstrate its potential to not only alleviate the symptoms of tendinopathy but also to act as a disease-modifying agent by promoting tendon regeneration and reducing inflammation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other molecules with a similar mechanism of action. The continued investigation of this compound and its targets will undoubtedly contribute to a deeper understanding of Wnt pathway regulation and the development of new therapies for a range of diseases.
Teplinovivint: A Technical Whitepaper on a Novel Wnt/β-Catenin Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teplinovivint is a potent, small-molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes frequently dysregulated in various pathologies, including cancer and fibrotic diseases. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical activity of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic candidate.
Discovery
This compound, also identified as compound 175, was discovered through a targeted drug discovery program aimed at identifying novel inhibitors of the Wnt/β-catenin signaling pathway. The discovery process involved the screening of a chemical library for compounds that could effectively modulate Wnt signaling in cellular assays. This compound emerged as a lead candidate due to its potent and selective inhibition of the pathway. Further details on the screening cascade and hit-to-lead optimization are outlined in the patent literature (WO2018075858A1).
Synthesis
The chemical synthesis of this compound, N-(6-methoxypyridin-3-yl)-5-(5-(piperidin-1-ylmethyl)pyridin-3-yl)-1H-indazole-3-carboxamide, is a multi-step process. A representative synthetic scheme is outlined below. The general procedure involves the formation of an indazole-3-carboxamide scaffold followed by functionalization.
Experimental Protocol: Synthesis of this compound (Compound 175)
A detailed, step-by-step synthesis protocol for this compound is proprietary and can be found within the patent literature (WO2018075858A1). The general approach for the synthesis of related indazole-3-carboxamides involves the following key steps:
-
Indazole Core Formation: Synthesis of the core 1H-indazole ring system, often starting from substituted anilines or other appropriate precursors.
-
Carboxylation: Introduction of a carboxylic acid moiety at the 3-position of the indazole ring. This is typically achieved via metallation followed by quenching with carbon dioxide.
-
Amide Coupling: The indazole-3-carboxylic acid is then coupled with the desired amine (in this case, a substituted aminopyridine) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Functional Group Interconversion/Introduction: Subsequent steps may involve the introduction or modification of functional groups on the pyridine and piperidine rings to yield the final this compound molecule.
Researchers should refer to the specific examples and procedures outlined in patent WO2018075858A1 for precise reaction conditions, stoichiometry, and purification methods.
Mechanism of Action
This compound functions as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors, driving the expression of Wnt target genes.
This compound exerts its inhibitory effect by interfering with this signaling cascade, leading to a reduction in the transcriptional activity of β-catenin.
Quantitative Data
The following tables summarize the in vitro activity of this compound in various cellular assays.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Wnt/β-catenin Activity | SW480 (human colorectal cancer) | EC50 | 152.9 nM | [1] |
| Cell Viability | SW480 (human colorectal cancer) | EC50 | 25 nM | [1] |
| Cell Viability | hMSCs (primary human mesenchymal stem cells) | EC50 | 10.377 µM | [1] |
Table 2: Induction of Tenogenic Markers by this compound
| Marker | EC50 | Reference |
| SCXA | 139-189 nM | [1] |
| Tenascin C | 139-189 nM | [1] |
| Tenomodulin | 139-189 nM | [1] |
Key Experimental Protocols
5.1. Wnt/β-catenin Reporter Assay (SW480 Cells)
This assay is designed to quantify the activity of the Wnt/β-catenin signaling pathway. The SW480 human colorectal carcinoma cell line, which has a mutation in the APC gene, exhibits constitutively high levels of Wnt signaling. A reporter construct containing TCF/LEF binding sites upstream of a luciferase reporter gene is used. Inhibition of the Wnt pathway by a test compound results in a decrease in luciferase expression.
Protocol:
-
Cell Culture: SW480 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in multi-well plates and transfected with a TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid for normalization (e.g., a Renilla luciferase plasmid).
-
Compound Treatment: After an appropriate incubation period post-transfection, the cells are treated with various concentrations of this compound or a vehicle control.
-
Lysis and Luciferase Assay: Following the treatment period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
5.2. Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cells.
Protocol:
-
Cell Seeding: Cells (e.g., SW480 or hMSCs) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) or a resazurin-based assay. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control wells, and the EC50 value is determined by fitting the dose-response curve to a sigmoidal model.
Conclusion
This compound is a novel and potent small-molecule inhibitor of the Wnt/β-catenin signaling pathway with demonstrated in vitro activity. The data presented in this whitepaper, including its mechanism of action and quantitative efficacy, underscore its potential as a therapeutic agent for diseases driven by aberrant Wnt signaling. The provided experimental protocols serve as a foundation for further investigation into the pharmacological properties and therapeutic applications of this compound.
References
Teplinovivint: A Technical Guide for Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of cases driven by aberrant activation of the Wnt/β-catenin signaling pathway. This hyperactivation, often due to mutations in genes such as APC or CTNNB1, leads to uncontrolled cell proliferation and tumor growth. Consequently, targeting the Wnt pathway has become a promising therapeutic strategy. Teplinovivint is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data in colorectal cancer models, and detailed experimental protocols for its investigation.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting the canonical Wnt/β-catenin signaling pathway. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-(6-methoxy-3-pyridinyl)-5-[5-(piperidin-1-ylmethyl)-3-pyridinyl]-1H-indazole-3-carboxamide | [1] |
| CAS Number | 1428064-91-8 | [1][2] |
| Molecular Formula | C₂₅H₂₆N₆O₂ | [1] |
| Molecular Weight | 442.51 g/mol | [2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
This compound functions by inhibiting the transcriptional activity of β-catenin. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α). This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to drive the expression of target genes involved in proliferation and cell survival, such as MYC and CCND1 (Cyclin D1). This compound disrupts this process, leading to the suppression of Wnt target gene expression.
Preclinical Data in Colorectal Cancer
This compound has demonstrated potent activity in preclinical models of colorectal cancer, particularly in cell lines with aberrant Wnt signaling.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in the SW480 human colorectal adenocarcinoma cell line, which harbors a mutation in the APC gene leading to constitutive Wnt pathway activation.
| Assay | Cell Line | Parameter | Value | Reference |
| Wnt/β-catenin Signaling Inhibition | SW480 | EC₅₀ | 152.9 nM | [2] |
| Cell Viability Inhibition | SW480 | EC₅₀ | 25 nM | [2] |
Experimental Protocols
The following are representative protocols for assessing the activity of this compound in colorectal cancer cell lines.
Wnt/β-catenin Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF complex, providing a direct readout of Wnt pathway inhibition.
Objective: To determine the EC₅₀ of this compound for inhibiting Wnt/β-catenin signaling in SW480 cells.
Materials:
-
SW480 cells stably expressing a TCF/LEF-driven luciferase reporter (e.g., TOPFlash reporter).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega ONE-Glo™).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed SW480-TOPFlash cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free DMEM, ranging from a final concentration of 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Cell Treatment: Replace the culture medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Luciferase Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Objective: To determine the EC₅₀ of this compound for inhibiting the viability of SW480 cells.
Materials:
-
SW480 cells.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader (absorbance at 570 nm).
Protocol:
-
Cell Seeding: Seed SW480 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 30 µM) and a vehicle control.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability data against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC₅₀.
Conclusion and Future Directions
This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway with demonstrated efficacy in a colorectal cancer cell line known to be driven by this pathway. The low nanomolar EC₅₀ values for both pathway inhibition and cell viability suggest that this compound is a promising candidate for further preclinical development.
Future studies should aim to:
-
Elucidate the precise binding site and mechanism of inhibition.
-
Evaluate the efficacy of this compound in a broader panel of CRC cell lines with different mutation profiles.
-
Assess the in vivo efficacy and safety of this compound in animal models of colorectal cancer, such as patient-derived xenografts (PDXs).
-
Investigate potential biomarkers to identify patient populations most likely to respond to this compound therapy.
This technical guide provides a foundational resource for researchers initiating studies on this compound for the treatment of colorectal cancer. The provided data and protocols will facilitate the design and execution of further investigations into this promising therapeutic agent.
References
Teplinovivint: A Potent Dual Inhibitor of CLK2 and DYRK1A for Wnt Pathway Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Teplinovivint, also known as lorecivivint or SM04690, is a small molecule inhibitor that has emerged as a significant modulator of the Wnt signaling pathway.[1][2] Its mechanism of action is centered on the potent and specific inhibition of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][4] By targeting these kinases, this compound influences downstream cellular processes, including chondrogenesis and inflammation, making it a compound of interest for therapeutic applications, particularly in osteoarthritis.[2][5] This technical guide provides a comprehensive overview of this compound, focusing on its quantitative inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Inhibitory Activity
This compound demonstrates potent inhibition of both CLK2 and DYRK1A in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its sub-nanomolar to low nanomolar potency.
| Target Kinase | IC50 (nM) | Assay Type |
| CLK2 | 7.8[6] | In vitro biochemical kinase assay |
| DYRK1A | 26.9[6] | In vitro biochemical kinase assay |
Mechanism of Action: Dual Inhibition of CLK2 and DYRK1A
This compound exerts its effects on the Wnt signaling pathway through the dual inhibition of CLK2 and DYRK1A.[3] This inhibition leads to a cascade of downstream events that ultimately modulate gene expression related to chondrogenesis and inflammation.
CLK2 Inhibition and Splicing Factor Phosphorylation
CLK2 is a key regulator of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[3] this compound's inhibition of CLK2 leads to a reduction in the phosphorylation of these SR proteins. This alteration in splicing factor activity is a critical step in the modulation of Wnt target gene expression.
DYRK1A Inhibition and Regulation of Transcription Factors
DYRK1A is known to phosphorylate and regulate the activity of several transcription factors, including SIRT1 (Sirtuin 1) and FOXO1 (Forkhead box protein O1).[3] By inhibiting DYRK1A, this compound prevents the phosphorylation of these key downstream targets. The modulation of SIRT1 and FOXO1 activity contributes to the observed enhancement of chondrocyte function and the anti-inflammatory effects of the compound.[3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound modulates Wnt signaling via the inhibition of CLK2 and DYRK1A.
Caption: this compound's dual inhibition of CLK2 and DYRK1A in the nucleus.
Experimental Protocols
The characterization of this compound as a CLK2/DYRK1A inhibitor has involved a series of key in vitro and cellular assays. The methodologies for these experiments are outlined below.
In Vitro Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of this compound on CLK2 and DYRK1A kinases.
Methodology:
-
Reaction Setup: Recombinant human CLK2 or DYRK1A enzyme is incubated with a specific peptide substrate and ATP in a buffered solution.
-
Inhibitor Addition: this compound is added to the reaction at varying concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at a controlled temperature to allow for the kinase reaction to proceed.
-
Detection: The extent of substrate phosphorylation is measured. This is often achieved using methods such as radiometric assays (measuring the incorporation of radiolabeled phosphate from ATP into the substrate) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Western Blot Analysis of Phosphorylated Proteins
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of CLK2 and DYRK1A in a cellular context.
Methodology:
-
Cell Culture and Treatment: Human mesenchymal stem cells (hMSCs) or chondrocytes are cultured and then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.[7]
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-SRSF, phospho-SIRT1, phospho-FOXO1) and total protein antibodies as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of this compound on protein phosphorylation.
siRNA Knockdown and Gene Expression Analysis
Objective: To investigate the role of CLK2 and DYRK1A in Wnt pathway modulation by observing the effects of their knockdown on gene expression.
Methodology:
-
siRNA Transfection: Cells (e.g., hMSCs or BEAS-2B cells) are transfected with small interfering RNAs (siRNAs) specifically targeting CLK2 or DYRK1A mRNA, or with a non-targeting control siRNA.[7]
-
Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for the knockdown of the target proteins.
-
RNA Extraction: Total RNA is extracted from the cells.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for Wnt pathway marker genes (e.g., AXIN2, TCF7), chondrogenic genes (e.g., COL2A1, ACAN), or inflammatory cytokines (e.g., IL-6, TNF-α).[8][9]
-
Data Analysis: The expression levels of the target genes are quantified and normalized to a housekeeping gene to determine the fold change in gene expression following the knockdown of CLK2 or DYRK1A.
-
Anti-Inflammatory Cellular Assay
Objective: To evaluate the anti-inflammatory effects of this compound in a cellular model of inflammation.
Methodology:
-
Cell Culture and Stimulation: BEAS-2B cells (a human bronchial epithelial cell line) are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[7]
-
Inhibitor Treatment: The cells are co-treated with LPS and varying concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a specified time to allow for the production and secretion of inflammatory cytokines.
-
Cytokine Measurement: The levels of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant are measured using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative PCR (for gene expression).[2]
-
Data Analysis: The reduction in cytokine production in the presence of this compound is quantified to assess its anti-inflammatory activity.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing this compound's activity.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 3. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of reference genes for quantitative PCR during C3H10T1/2 chondrogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene expression profiling: identification of gene expression in human MSC chondrogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Teplinovivint: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teplinovivint is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and fibrotic disorders. This compound has demonstrated potent in vitro activity in cellular assays, indicating its potential as a therapeutic agent. This document provides a technical summary of the available pharmacological data for this compound, details of relevant experimental protocols, and visualizations of the targeted signaling pathway and experimental workflows.
Introduction
The Wnt/β-catenin signaling pathway is a highly conserved cascade of proteins that plays a critical role in cell fate determination, proliferation, and migration. In the canonical pathway, the binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of target genes. Aberrant activation of this pathway is a hallmark of many cancers and other proliferative diseases.
This compound has emerged as a potent inhibitor of this pathway. While detailed peer-reviewed publications on this compound are limited, available data from commercial suppliers provide initial insights into its pharmacological activity. This guide synthesizes the currently available information to provide a foundational understanding of this compound's pharmacological profile.
Pharmacological Data
The following tables summarize the available quantitative data for this compound based on in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Assay System | Cell Line | Parameter | Value (nM) | Source |
| Wnt/β-catenin activity | SW480 (human colorectal cancer) | EC50 | 152.9 | [1] |
| Cell Proliferation | SW480 (human colorectal cancer) | EC50 | 25 | [1] |
| Wnt/β-catenin activity | Primary human mesenchymal stem cells (hMSCs) | EC50 | 10,377 | [1] |
| Tenogenic Differentiation | hMSCs | EC50 | 139-189 | [1] |
Disclaimer: The data presented in this table is primarily sourced from a commercial supplier (MedchemExpress) and has not been independently verified through peer-reviewed publications. EC50 in the context of Wnt/β-catenin activity likely refers to the concentration for 50% inhibition of a reporter gene assay. The EC50 for tenogenic differentiation refers to the induction of tenogenic markers (SCXA, Tenascin C, and Tenomodulin).
Mechanism of Action
This compound is described as a Wnt/β-catenin signaling pathway inhibitor[1]. The precise molecular target of this compound within the pathway has not been publicly disclosed in peer-reviewed literature. However, the inhibition of Wnt signaling can be achieved through various mechanisms, such as targeting receptors, interfering with the destruction complex, or preventing the nuclear interaction of β-catenin with its transcriptional co-activators.
A well-characterized mechanism for Wnt pathway inhibition involves targeting the interaction between β-catenin and Transducin Beta-like Protein 1 (TBL1). TBL1 is a core component of the NCoR (Nuclear Receptor Corepressor) complex and is also involved in the transcriptional activation of Wnt target genes by facilitating the recruitment of the transcriptional machinery. Small molecules that disrupt the β-catenin/TBL1 interaction can effectively suppress Wnt-dependent gene expression. While it is not confirmed that this compound acts via this specific mechanism, it represents a key downstream node for therapeutic intervention in the Wnt pathway.
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, highlighting potential points of inhibition.
References
In Vitro Efficacy of Teplinovivint: A Technical Overview for Researchers
Introduction
Teplinovivint is a potent, small-molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell proliferation, differentiation, and migration.[3][4][5] Dysregulation of Wnt/β-catenin signaling is a hallmark of various diseases, most notably cancer, making it a key target for therapeutic intervention.[5][6] This document provides a detailed technical guide on the in vitro effects of this compound on various cell lines, summarizing key quantitative data and outlining relevant experimental protocols for researchers in drug development and oncology.
Mechanism of Action: Inhibition of the Canonical Wnt/β-catenin Pathway
The primary mechanism of action for this compound is the inhibition of the canonical Wnt/β-catenin signaling cascade.[1] In the absence of a Wnt ligand, a multiprotein "destruction complex" (comprising Axin, APC, GSK3, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.[4] This process keeps cytoplasmic levels of β-catenin low.
Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[3][4] In the nucleus, β-catenin partners with TCF/LEF transcription factors to drive the expression of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation. This compound disrupts this process, leading to the suppression of Wnt target gene expression and a subsequent reduction in cancer cell proliferation.
Quantitative In Vitro Efficacy
This compound has demonstrated dose-dependent inhibitory effects across multiple cell lines. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Cell Line | Cell Type | Assay Type | Parameter Measured | Value | Citation |
| SW480 | Human Colorectal Cancer | Wnt/β-catenin Activity | Inhibition of Reporter Activity | 152.9 nM (EC₅₀) | [1] |
| SW480 | Human Colorectal Cancer | Cell Proliferation | Inhibition of Cell Growth | 25 nM (EC₅₀) | [1] |
| hMSCs | Primary Human Mesenchymal Stem Cells | Cell Proliferation | Inhibition of Cell Growth | 10.377 µM (EC₅₀) | [1] |
| Undisclosed | Tenocyte-like cells | Gene Expression | Induction of SCXA, Tenascin C, Tenomodulin | 139-189 nM (EC₅₀) | [1] |
Experimental Protocols
Detailed protocols are essential for reproducing and building upon existing findings. Below are representative methodologies for key in vitro assays used to characterize Wnt inhibitors like this compound.
Cell Culture and Maintenance
-
Cell Lines: SW480 (human colorectal adenocarcinoma) and primary hMSCs (human mesenchymal stem cells) are commonly used.[1]
-
Culture Medium: Cells should be cultured in the medium recommended by the supplier (e.g., ATCC), typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency. For assays, use cells in their logarithmic growth phase.
Wnt/β-catenin Reporter Assay
This assay quantitatively measures the activity of the TCF/LEF transcription factors.
-
Principle: Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a reporter gene (e.g., Luciferase or β-galactosidase). Activation of the pathway leads to the expression of the reporter gene, which can be quantified.
-
Methodology:
-
Seeding: Seed cells (e.g., SW480) in a 96-well plate.
-
Transfection: Transfect cells with a TCF/LEF reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.0003-10 µM).[1]
-
Stimulation: Induce pathway activity, if necessary, with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3 inhibitor like CHIR99021). SW480 cells often have high basal Wnt activity due to an APC mutation and may not require external stimulation.
-
Lysis & Readout: After 24-48 hours of treatment, lyse the cells and measure reporter gene activity using a luminometer or spectrophotometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Analysis: Normalize the TCF/LEF reporter signal to the control reporter signal. Plot the normalized data against the logarithm of this compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
Cell Proliferation/Viability Assay
These assays determine the effect of the compound on cell growth and survival.
-
Principle: Assays like the MTT or CellTiter-Glo® measure metabolic activity, which correlates with the number of viable cells.
-
Methodology:
-
Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubation & Readout: Incubate as required by the manufacturer's protocol, then measure the absorbance or luminescence.
-
Analysis: Calculate cell viability as a percentage relative to a vehicle-treated control. Plot the results against the drug concentration to calculate the EC₅₀/IC₅₀ value.
-
Gene Expression Analysis (RT-qPCR)
This method is used to quantify changes in the expression of specific Wnt target genes or other relevant markers.
-
Principle: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) measures the amount of a specific mRNA transcript.
-
Methodology:
-
Cell Treatment: Culture and treat cells with this compound as described above.
-
RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers (for targets like AXIN2, SCXA, Tenomodulin), and a fluorescent dye (e.g., SYBR Green).[1]
-
Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH). Calculate the fold change in gene expression in treated cells compared to untreated controls using the ΔΔCt method.
-
This compound is a validated inhibitor of the Wnt/β-catenin signaling pathway with potent, dose-dependent effects on cancer cell lines and primary stem cells in vitro. Its ability to inhibit Wnt activity in the nanomolar range in colorectal cancer cells highlights its potential as a targeted therapeutic agent. The provided data and protocols offer a foundational guide for researchers aiming to further investigate the in vitro properties of this compound and its therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preclinical Profile of Teplinovivint (SM-04755): A Novel Wnt Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Teplinovivint (also known as SM-04755) is a small molecule inhibitor of the Wnt signaling pathway.[1] It has been investigated for its therapeutic potential in various conditions, primarily focusing on its anti-inflammatory and regenerative properties.[2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action
This compound modulates the Wnt signaling pathway, which is crucial in tissue homeostasis, inflammation, and cellular differentiation.[2][3] Upregulation of the Wnt pathway is implicated in the pathology of conditions like tendinopathy and scleroderma.[2][3][4] this compound exerts its effects by inhibiting two key kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2][5] By inhibiting these kinases, this compound effectively downregulates Wnt pathway activity. This leads to a cascade of downstream effects, including the promotion of tenocyte differentiation, reduction of pro-inflammatory cytokines, and inhibition of catabolic enzymes.[2][6]
The proposed mechanism involves this compound blocking the ATP-binding sites of CLK2 and DYRK1A, thereby preventing their function.[5] CLKs are known to phosphorylate serine and arginine-rich (SR) proteins, which are involved in RNA splicing.[6] By inhibiting CLKs, this compound modulates these processes. The inhibition of both CLK2 and DYRK1A contributes to the overall therapeutic effects observed in preclinical models.[2]
dot
Caption: Mechanism of this compound (SM-04755) in the Wnt Signaling Pathway.
In Vitro Efficacy
A series of in vitro studies have demonstrated the potent and diverse biological activities of this compound. These studies have utilized various cell types, including human mesenchymal stem cells (hMSCs), rat tendon-derived stem cells, and human peripheral blood mononuclear cells (PBMCs), to elucidate the compound's effects on cellular processes relevant to disease pathology.[2][5]
| Assay | Cell Line/System | Endpoint | EC50 | Reference |
| Wnt Pathway Inhibition | Cell-based reporter assay | Inhibition of Wnt signaling | 152 nM | [3][4] |
| Tenocyte Differentiation | Human Mesenchymal Stem Cells (hMSCs) | Induction of SCXA, tenomodulin, and tenascin C expression | 200 nM | [3] |
| Anti-inflammatory Activity | LPS-stimulated THP-1 monocytes | Inhibition of TNFα and IL-6 secretion | 500 nM | [3][4] |
| Anti-inflammatory Activity | Anti-CD3/anti-CD28-stimulated PBMCs | Inhibition of TNFα and IL-6 secretion | 500 nM | [3][4] |
| Anti-inflammatory Activity | LPS-stimulated THP-1 cells | Inhibition of IL-6 production | 270.7 nM | [5] |
| Anti-fibrotic Activity | TGF-β stimulated human dermal fibroblasts | Reduction of αSMA stained stress fibers in myofibroblasts | 400 nM | [4] |
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in rodent models of tendinopathy and scleroderma. Topical application of the compound has shown promising results in reducing inflammation, promoting tissue regeneration, and improving functional outcomes.
Tendinopathy Model: In a collagenase-induced tendinopathy model in rats, topical application of this compound led to:
-
Reduced tendon inflammation and evidence of tendon regeneration.[2][5]
-
A significant increase in the mean tendon health score (p<0.01).[3]
-
A decrease in plasma levels of the inflammatory marker CXCL1 (p<0.05).[3]
-
Reduced gene expression of pro-inflammatory markers (IL-6, TNF-α, IL-1β, INF-γ, IL-8) in the tendon (p<0.05).[3]
-
Increased expression of tenocyte differentiation markers SCXA and tenascin C in the tendon.[3]
| Animal Model | Dosing | Outcome | Result | Reference |
| Rat Collagenase-Induced Tendinopathy | 0.3 mg/cm² topical, daily | Tendon Health Score (Day 21) | Statistically significant improvement vs. vehicle |
Scleroderma Model: In a bleomycin-induced mouse model of scleroderma, topical this compound demonstrated:
-
Reversal of dermal fibrosis.[4]
-
Increased adipose tissue.[4]
-
Reduced vasculopathy, as measured by a decrease in the endothelial marker CD31.[4]
Pharmacokinetics
Pharmacokinetic studies in rats have shown that topically applied this compound achieves therapeutically relevant concentrations in the target tissue (tendon) with minimal systemic exposure.[2][5] A single topical application resulted in tendon concentrations greater than the EC50 for up to 24 hours.[3] Systemic exposure in plasma was found to be approximately 800-fold lower than the exposure in the tendon, with no observable toxicity.[6]
| Species | Route of Administration | Dose | Key Findings | Reference |
| Rat | Topical | 0.3 mg/cm² | Tendon residence time >24 hours; plasma exposure ~800-fold lower than tendon exposure. | [5][6] |
| Rat, Dog, Mini-pig | Topical | Not specified | Minimal systemic drug exposure and toxicity. | [3] |
Experimental Protocols
Wnt Pathway Inhibition Assay: The inhibition of the Wnt pathway was measured using a cell-based reporter assay. The specific cell line and reporter construct used are not detailed in the provided abstracts but this is a standard method for assessing Wnt pathway activity.[3][4]
Tenocyte Differentiation Assay: Human mesenchymal stem cells (hMSCs) were treated with this compound. Differentiation into tenocytes was evaluated by measuring the expression of key tenocyte markers, including scleraxis A (SCXA), tenomodulin, and tenascin C, using high-content imaging.[3]
Anti-inflammatory Assays:
-
THP-1 Monocytes: THP-1 cells were stimulated with lipopolysaccharides (LPS) to induce an inflammatory response. The secretion of TNFα and IL-6 into the cell culture medium was measured by ELISA following treatment with this compound.[3][4]
-
PBMCs: Peripheral blood mononuclear cells were stimulated with anti-CD3 and anti-CD28 antibodies to activate T-cells and induce cytokine production. The levels of secreted TNFα and IL-6 were quantified by ELISA after treatment with the compound.[3][4]
Collagenase-Induced Tendinopathy Model:
-
Induction: Tendinopathy was induced in rats by intra-tendon injection of collagenase.[3]
-
Treatment: this compound was applied topically to the skin over the affected tendon.[3]
-
Efficacy Evaluation: Efficacy was assessed through histological scoring of tendon health, measurement of inflammatory markers (CXCL1 in plasma by ELISA, and various cytokines in the tendon by qPCR), and gene expression analysis of tenocyte differentiation markers by qPCR.[3]
dot
Caption: Workflow for the In Vivo Collagenase-Induced Tendinopathy Model.
Bleomycin-Induced Scleroderma Model:
-
Induction: Dermal fibrosis was induced in mice through subcutaneous injections of bleomycin.[4]
-
Treatment: this compound was administered topically.[4]
-
Efficacy Evaluation: The primary endpoints were histological measurements of skin layer thickness and immunohistochemical staining for the endothelial marker CD31 to assess vasculopathy.[4]
Conclusion
The preclinical data for this compound (SM-04755) demonstrate its potential as a locally administered therapeutic for diseases characterized by Wnt pathway dysregulation, such as tendinopathy and scleroderma. Its mechanism of action, involving the dual inhibition of CLK2 and DYRK1A, leads to potent anti-inflammatory, anti-fibrotic, and pro-regenerative effects. The favorable pharmacokinetic profile, characterized by high local tissue concentrations and minimal systemic exposure, supports its development as a topical treatment. Further clinical investigation is warranted to establish its safety and efficacy in human populations.[6]
References
- 1. Facebook [cancer.gov]
- 2. SM04755, a small-molecule inhibitor of the Wnt pathway, as a potential topical treatment for tendinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Small Molecule Inhibitor of the Wnt Pathway (SM04755) As a Potential Topical Treatment for Chronic Tendinopathy - ACR Meeting Abstracts [acrabstracts.org]
- 4. Discovery of a Small Molecule Inhibitor of the Wnt Pathway (SM04755) As a Potential Topical Treatment for Scleroderma - ACR Meeting Abstracts [acrabstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. SM04755, a small‐molecule inhibitor of the Wnt pathway, as a potential topical treatment for tendinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Teplinovivint In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teplinovivint is a potent, small-molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in various physiological processes, including embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in the progression of diseases like cancer.[3][4][5][6] this compound exerts its effects by modulating the canonical Wnt pathway, which leads to the regulation of gene transcription.[3] This document provides detailed protocols for assessing the in vitro activity of this compound, focusing on its inhibitory effects on cancer cell lines.
Mechanism of Action: Wnt/β-Catenin Signaling Pathway
The canonical Wnt signaling pathway's status determines the cytoplasmic concentration of β-catenin. In the "Wnt Off" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation.[4] When a Wnt ligand binds to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF family transcription factors.[3][4] this compound inhibits this final step, preventing the transcription of Wnt target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Wnt signaling pathway: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Teplinovivint (Tegavivint) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teplinovivint, also known as Tegavivint (formerly BC2059), is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action involves the disruption of the interaction between β-catenin and Transducin Beta-like Protein 1 (TBL1), a key cofactor for Wnt-mediated gene transcription.[4][5] By binding to TBL1, this compound prevents the formation of the β-catenin/TBL1 complex, leading to the degradation of nuclear β-catenin and subsequent downregulation of Wnt target genes.[4][5] This targeted inhibition has shown promise in preclinical models of various cancers characterized by aberrant Wnt/β-catenin signaling, including desmoid tumors, osteosarcoma, and hepatocellular carcinoma.[4][6][7] These application notes provide detailed protocols for the use of this compound in animal models based on published preclinical studies.
Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition
The canonical Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[8][9] In the absence of a Wnt ligand, a "destruction complex" composed of APC, Axin, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[8] This keeps cytoplasmic β-catenin levels low. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[8][10] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the transcription of target genes, many of which are implicated in cancer progression.[9][10]
This compound specifically targets the interaction between nuclear β-catenin and TBL1.[4][5] TBL1 is a critical component of the nuclear complex that promotes the transcriptional activity of β-catenin.[4] By disrupting this interaction, this compound facilitates the degradation of nuclear β-catenin, thereby inhibiting the expression of oncogenic Wnt target genes.[4][7]
References
- 1. Iterion Therapeutics Announces Results from Phase 1 Dose Escalation Study of Tegavivint in Desmoid Tumors to be Presented at the 2022 ASCO Annual Meeting [prnewswire.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Iterion Therapeutics Confirms Safety of Tegavivint Following Completion of Enrollment in Phase 1/2a Expansion Study in Patients with Desmoid Tumors [prnewswire.com]
- 4. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]
- 5. The Small Molecule BC-2059 Inhibits Wingless/Integrated (Wnt)-Dependent Gene Transcription in Cancer through Disruption of the Transducin β-Like 1- β-Catenin Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
Reconstituting and storing Teplinovivint solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teplinovivint is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in embryonic development, tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.[2][3][4][5] this compound exerts its effects by interfering with the accumulation of β-catenin, a key transcriptional co-activator in this cascade. These application notes provide detailed protocols for the reconstitution, storage, and experimental use of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Solubility and Stock Solution Parameters
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 83.33 | 188.31 | Sonication is recommended for complete dissolution.[6] |
| In Vivo Formulation | 3.3 | 7.46 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Prepare fresh.[6] |
Table 2: Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a dry, dark place.[6][7] |
| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| In Solvent (DMSO) | -20°C | Up to 1 month | For shorter-term storage. |
| In Solvent (DMSO) | 4°C | Up to 1 week | For frequent use.[6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the procedure for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture inside the vial, which can affect stability.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.
-
Solvent Addition: Carefully open the vial in a sterile environment. Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of this compound in the vial).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, sonicate the vial for 5-10 minutes in a water bath to ensure complete dissolution.[6] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene or glass vials. This minimizes the number of freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[6]
Protocol 2: In Vitro Cell-Based Wnt Signaling Assay
This protocol provides a general workflow for evaluating the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway in a cell-based reporter assay.
Materials:
-
Cells expressing a Wnt-responsive reporter (e.g., TCF/LEF-luciferase)
-
Appropriate cell culture medium and supplements
-
Wnt pathway agonist (e.g., Wnt3a conditioned medium or a GSK3β inhibitor)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium. It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced cytotoxicity.[8] Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls to the respective wells.
-
Pathway Activation: After a pre-incubation period with this compound (e.g., 1-2 hours), add the Wnt pathway agonist to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for a duration sufficient to induce a robust reporter signal (e.g., 16-24 hours).
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability if necessary. Plot the normalized reporter activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 3. selleckchem.com [selleckchem.com]
- 4. quora.com [quora.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Note: Induction of Tenogenic Differentiation using IWR-1, a Wnt/β-catenin Signaling Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for inducing tenogenic differentiation of human mesenchymal stem cells (MSCs) using IWR-1, a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. As information regarding "Teplinovivint" is not available in the scientific literature, IWR-1 is presented here as a representative compound for promoting tenogenesis through Wnt pathway modulation. The methodologies described herein cover cell culture, differentiation induction, and subsequent analysis of key tenogenic markers at both the gene and protein levels through quantitative real-time PCR (qPCR), Western blotting, and immunofluorescence.
Introduction
Tendon injuries are a significant clinical challenge due to the tissue's limited capacity for self-repair. Regenerative medicine approaches, including the directed differentiation of stem cells into tenocytes, offer a promising avenue for developing novel therapies. Tenogenesis, the process of tenocyte formation, is regulated by a complex network of signaling pathways, with the Wnt/β-catenin and TGF-β pathways playing crucial roles.
The canonical Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis. In the context of tenogenesis, its role is complex and appears to be context-dependent. However, studies have shown that inhibition of Wnt/β-catenin signaling can promote the expression of key tenogenic transcription factors and markers, such as Scleraxis (Scx), Mohawk (Mkx), and Tenomodulin (Tnmd)[1].
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that effectively inhibits the canonical Wnt pathway. Its mechanism of action involves the stabilization of Axin2, a key component of the β-catenin destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin[2][3]. By preventing the nuclear translocation of β-catenin, IWR-1 blocks the transcription of Wnt target genes. This application note details the use of IWR-1 to drive MSCs towards a tenogenic lineage.
Materials and Methods
Materials
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Tenogenic Differentiation Medium: MSC Growth Medium supplemented with IWR-1
-
IWR-1 (e.g., from STEMCELL Technologies, Cat. No. 72562)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for tenogenic markers
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies for Western blotting and immunofluorescence
-
Paraformaldehyde (4%)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI stain
-
Mounting medium
Data Presentation
The following tables summarize the expected quantitative changes in tenogenic marker expression following treatment with IWR-1.
Table 1: Dose-Dependent Effect of IWR-1 on Tenogenic Gene Expression in hMSCs (Day 7)
| IWR-1 Concentration (µM) | Scx (Fold Change) | Tnmd (Fold Change) | COL1A1 (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 1 | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.2 ± 0.1 |
| 5 | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 10 | 4.2 ± 0.6 | 3.5 ± 0.5 | 2.5 ± 0.3 |
| 20 | 3.8 ± 0.5 | 3.1 ± 0.4 | 2.2 ± 0.3 |
Note: Data are representative and may vary depending on the cell source and experimental conditions.
Table 2: Time-Course of Tenogenic Marker Expression with 10 µM IWR-1
| Time Point | Scx (Fold Change) | Tnmd (Fold Change) | COL1A1 (Fold Change) |
| Day 3 | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 |
| Day 7 | 4.2 ± 0.6 | 3.5 ± 0.5 | 2.5 ± 0.3 |
| Day 14 | 3.5 ± 0.4 | 4.8 ± 0.7 | 3.8 ± 0.5 |
Note: Data are representative and may vary depending on the cell source and experimental conditions.
Table 3: Recommended qPCR Primer Sequences for Human Tenogenic Markers [4]
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| SCX | TGCGAATCGCTGTCTTTC | GAGAACACCCAGCCCAAA |
| TNMD | CCATGCTGGATGAGAGAGGTT | TTGGTAGCAGTATGGATATGGGT |
| COL1A1 | CCTGCGTGTACCCCACTCA | ACCAGACATGCCTCTTGTCCTT |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Table 4: Recommended Antibodies and Dilutions for Western Blotting and Immunofluorescence
| Target Protein | Application | Host Species | Recommended Dilution | Supplier (Example) |
| Scleraxis | WB, IF | Rabbit | 1:1000 (WB), 1:200 (IF) | Santa Cruz Biotechnology |
| Tenomodulin | WB, IF | Rabbit | 1:500-1:5000 (WB), 1:50-1:200 (IF) | Thermo Fisher Scientific (PA5-112767)[5] |
| Collagen I | WB, IF | Rabbit | 1:1000 (WB), 1:200 (IF) | Merck Millipore |
| β-Actin | WB | Mouse | 1:5000 | Cell Signaling Technology |
Experimental Protocols
Mesenchymal Stem Cell Culture
-
Thaw cryopreserved hMSCs and seed them in a T75 flask with MSC Growth Medium.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA.
-
Use cells between passages 3 and 6 for differentiation experiments.
Induction of Tenogenic Differentiation with IWR-1
-
Seed hMSCs in the desired culture plates (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence) at a density of 2 x 10^4 cells/cm².
-
Allow the cells to adhere and grow in MSC Growth Medium for 24 hours.
-
Prepare the Tenogenic Differentiation Medium by supplementing the MSC Growth Medium with the desired concentration of IWR-1 (a dose-response experiment from 1 to 20 µM is recommended to determine the optimal concentration).
-
Aspirate the MSC Growth Medium and replace it with the Tenogenic Differentiation Medium.
-
Culture the cells for the desired duration (e.g., 3, 7, or 14 days), changing the medium every 2-3 days.
Quantitative Real-Time PCR (qPCR)
-
At the desired time points, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from an RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using a qPCR master mix, the synthesized cDNA, and the primers for the target genes (Scx, Tnmd, COL1A1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.
Western Blotting
-
At the desired time points, wash the cells with ice-cold PBS and lyse them with protein lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Scx, Tnmd, or Collagen I overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence
-
At the desired time points, fix the cells grown on chamber slides with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.
-
Incubate the cells with primary antibodies against Scx, Tnmd, or Collagen I overnight at 4°C.
-
Wash the cells with PBST and incubate with the appropriate fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the slides with a mounting medium and visualize them using a fluorescence microscope.
Visualizations
Caption: Wnt/β-catenin signaling pathway and inhibition by IWR-1.
Caption: Experimental workflow for tenogenic differentiation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability after IWR-1 treatment | IWR-1 concentration is too high | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| No significant increase in tenogenic markers | IWR-1 concentration is too low | Increase the concentration of IWR-1. |
| Cells are of a high passage number | Use hMSCs at a lower passage number (P3-P6). | |
| Inefficient RNA/protein extraction | Use a high-quality extraction kit and ensure proper sample handling. | |
| High background in Western blotting | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody. | |
| Weak signal in immunofluorescence | Low primary antibody concentration | Increase the concentration of the primary antibody. |
| Insufficient permeabilization | Optimize permeabilization time and detergent concentration. |
Conclusion
The protocol described in this application note provides a reliable method for inducing the tenogenic differentiation of human mesenchymal stem cells using the Wnt/β-catenin signaling inhibitor, IWR-1. By following these procedures, researchers can effectively generate tenocyte-like cells for in vitro studies and for the development of novel therapeutic strategies for tendon repair and regeneration. The provided quantitative data and analysis methods will aid in the successful implementation and evaluation of this differentiation protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Protocol for tendon stem/progenitor cell isolation from human tendon tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNMD Polyclonal Antibody (PA5-112767) [thermofisher.com]
Application Note: Teplinovivint in Tendon Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Tendon injuries, or tendinopathies, are common musculoskeletal disorders characterized by activity-related pain, focal tenderness, and impaired performance. These conditions often result from overuse and lead to a degenerative process rather than an acute inflammatory response[1][2]. The natural healing process of tendons is slow and often results in the formation of fibrotic scar tissue, which fails to replicate the biomechanical properties of the native tendon, leading to a high risk of re-injury[3]. Key signaling pathways, such as the Wnt/β-catenin and TGFβ pathways, are critically involved in both tendon development and the pathological fibrotic response after injury[4][5]. Teplinovivint is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway, demonstrating potential as a therapeutic agent to mitigate inflammation and promote regenerative healing over fibrotic repair in tendon injuries[6].
Mechanism of Action this compound functions as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway[6]. In a healthy state, the Wnt pathway is crucial for tissue homeostasis. However, its over-activation following an injury is linked to fibrosis. This compound intervenes in this pathway, preventing the nuclear translocation of β-catenin. This inhibition modulates the expression of downstream target genes, steering the cellular response away from fibrosis and towards tenogenesis. In vitro studies have shown that this compound induces the expression of key tenogenic markers, including Scleraxis (SCXA), Tenascin C (TNC), and Tenomodulin (TNMD), in a dose-dependent manner[6].
References
- 1. patient.info [patient.info]
- 2. Tendinosis: Symptoms, causes, and treatment [medicalnewstoday.com]
- 3. Tendon Tissue Repair in Prospective of Drug Delivery, Regenerative Medicines, and Innovative Bioscaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Signaling Pathways Driving Tendon Regeneration and Scar Formation | Columbia Orthopedic Surgery [columbiaortho.org]
- 5. Tgfβ signaling is required for tenocyte recruitment and functional neonatal tendon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
Topical Application of Teplinovivint In Vivo: Current Landscape and Future Directions
Despite a growing interest in modulating the Wnt signaling pathway for therapeutic purposes, detailed in vivo data and established protocols for the topical application of Teplinovivint remain limited in publicly available scientific literature. this compound is recognized as a small molecule inhibitor of the Wnt signaling pathway.[1] Its mechanism of action involves disrupting the crucial interaction between β-catenin and Transducin β-like protein 1 (TBL1), a key step in the activation of Wnt target genes. This interference with the Wnt pathway holds therapeutic potential for a variety of conditions, including certain cancers where this pathway is aberrantly activated.
While the therapeutic potential of targeting the Wnt/β-catenin pathway is under active investigation, current research on similar inhibitors, such as BC2059, has primarily focused on systemic administration for conditions like desmoid tumors.[2] Similarly, clinical trials for other Wnt pathway inhibitors, such as Tegavivint, have explored intravenous routes of administration for solid tumors.[3]
The development of a topical formulation of this compound would offer a significant advantage for localized diseases, potentially minimizing systemic side effects. However, the successful topical delivery of any therapeutic agent requires careful consideration of its physicochemical properties, formulation to ensure skin penetration, and rigorous in vivo testing to establish safety and efficacy.[4][5][6][7][8]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a critical role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with transcription factors, such as T-cell factor/lymphoid enhancer factor (TCF/LEF), to activate the transcription of target genes.
This compound exerts its inhibitory effect by preventing the binding of β-catenin to TBL1. TBL1 is a critical component that facilitates the recruitment of β-catenin to the promoters of Wnt target genes.[2] By disrupting this interaction, this compound effectively blocks the transcriptional activation of genes that drive cellular processes like proliferation, even when the upstream components of the Wnt pathway are active.
Hypothetical Experimental Protocol for In Vivo Topical Application
In the absence of specific published studies on the topical application of this compound, a generalizable protocol for preclinical in vivo assessment can be proposed. This hypothetical protocol is based on standard methodologies for evaluating novel topical agents.[9][10]
Objective: To evaluate the safety and efficacy of a topical this compound formulation in a relevant in vivo model.
Animal Model: Selection of an appropriate animal model is crucial and would depend on the target indication. For example, a murine model of a skin condition with known Wnt pathway dysregulation would be suitable.
Materials:
-
This compound (purity >98%)
-
Vehicle control (e.g., a cream or gel base without the active pharmaceutical ingredient)
-
Test animals (e.g., 8-week-old male C57BL/6 mice)
-
Topical formulation of this compound at varying concentrations (e.g., 0.1%, 0.5%, 1% w/w)
-
Calipers for measurement
-
Histology equipment and reagents
-
qRT-PCR reagents
-
Western blotting reagents
Procedure:
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly assigned to different treatment groups:
-
Group 1: Vehicle control
-
Group 2: 0.1% this compound
-
Group 3: 0.5% this compound
-
Group 4: 1% this compound
-
-
Treatment: A defined area on the dorsal skin of the mice is shaved. The respective topical formulation is applied daily to the shaved area for a specified duration (e.g., 14 days).
-
Monitoring: Animals are monitored daily for any signs of skin irritation (erythema, edema) and systemic toxicity. The thickness of the treated skin can be measured periodically.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and skin biopsies are collected from the treated area.
-
Histological Analysis: Skin samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess changes in epidermal thickness and cellular morphology.
-
Pharmacodynamic Analysis:
-
qRT-PCR: To measure the mRNA expression levels of Wnt target genes (e.g., Axin2, c-Myc) to confirm target engagement.
-
Western Blotting: To assess the protein levels of β-catenin and other relevant pathway components.
-
-
Data Presentation
The quantitative data from such a study would be best presented in tabular format for clear comparison between treatment groups.
Table 1: Macroscopic Skin Observations
| Treatment Group | Mean Erythema Score (± SD) | Mean Edema Score (± SD) |
| Vehicle Control | ||
| 0.1% this compound | ||
| 0.5% this compound | ||
| 1% this compound |
Table 2: Histological and Molecular Endpoints
| Treatment Group | Epidermal Thickness (µm, Mean ± SD) | Relative Axin2 mRNA Expression (Fold Change vs. Vehicle) | Relative β-catenin Protein Level (Fold Change vs. Vehicle) |
| Vehicle Control | |||
| 0.1% this compound | |||
| 0.5% this compound | |||
| 1% this compound |
Future Perspectives
The development of topical this compound formulations represents a promising frontier in dermatology and oncology for treating localized conditions with Wnt pathway overactivation. Future research should focus on conducting rigorous preclinical in vivo studies to establish the feasibility, safety, and efficacy of this approach. Such studies are a prerequisite for any potential clinical translation and will be instrumental in defining the therapeutic window and optimal formulation for topical this compound delivery. As more data becomes available, detailed application notes and protocols will undoubtedly emerge to guide researchers in this exciting field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Microemulsion for topical application of pentoxifylline: In vitro release and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation study of topically applied lotion: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An in vivo experimental model for effects of topical retinoic acid in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Teplinovivint, a Novel Wnt/β-catenin Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teplinovivint (also known as Tegavivint or BC2059) is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[4] this compound exerts its effects by selectively disrupting the protein-protein interaction between β-catenin and Transducin Beta-like Protein 1 (TBL1), a key component of the nuclear β-catenin transcriptional complex.[5][6] This disruption leads to the degradation of nuclear β-catenin, thereby inhibiting the transcription of Wnt target genes that drive oncogenesis.[5][7][8] These application notes provide detailed protocols for in vitro and in vivo studies to characterize the activity of this compound.
Mechanism of Action
This compound targets the canonical Wnt/β-catenin signaling pathway at a novel downstream point. In a state of pathway activation, β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors and co-activators, including TBL1. The formation of this complex is crucial for the transcription of target genes such as c-Myc and Axin2.[1][8] this compound directly binds to TBL1, preventing its interaction with β-catenin.[6] This leads to the subsequent degradation of nuclear β-catenin and a reduction in the expression of Wnt target genes, ultimately resulting in decreased cell proliferation and the induction of apoptosis in cancer cells with aberrant Wnt signaling.[5][7]
Data Presentation
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been demonstrated across various cancer cell lines, particularly those with mutations leading to the activation of the Wnt/β-catenin pathway.
| Cell Line (Cancer Type) | CTNNB1 Mutation | IC50 (nM) | Reference |
| Desmoid Tumor Cell Line 1 | S45F | 47.79 | [5] |
| Desmoid Tumor Cell Line 2 | T41A | 100.3 | [5] |
| Desmoid Tumor Cell Line 3 | S45P | 284.7 | [5] |
| Desmoid Tumor (Wild-Type) | Wild-Type | >1000 | [5] |
| HuMSC (Normal) | Wild-Type | 639.6 | [5] |
| NDF-α (Normal) | Wild-Type | 839.4 | [5] |
| SaOS-2 (Osteosarcoma) | Not specified | ~20 | [1] |
| LM7 (Osteosarcoma) | Not specified | ~20 | [1] |
| hFOB1.19 (Normal Osteoblast) | Wild-Type | >1000 | [1] |
In Vivo Efficacy of this compound
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in various cancer models.
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Osteosarcoma (LM7 orthotopic) | NSG Mice | 50 mg/kg/day, i.p. | Significant reduction in primary tumor growth and lung metastases. | [1] |
| Hepatocellular Carcinoma (β-catenin mutant) | Murine Model | Not specified | Reduced tumor growth and burden; increased CD3+ and CD8+ T-cell infiltration. | [9][10] |
| Desmoid Tumor (Patient-Derived Xenograft) | Not specified | Not specified | Inhibition of tumor growth. | [4] |
| Acute Myeloid Leukemia | Immune-depleted mice | Not specified | Improved median survival. | [7] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Normal (non-cancerous) cell lines for control
-
Complete cell culture medium
-
This compound (BC2059)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This assay measures the transcriptional activity of the TCF/LEF-responsive promoter, which is activated by β-catenin.
Materials:
-
Cancer cell line
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
24-well plates
Protocol:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
The Wnt signaling activity is expressed as the ratio of TOPflash to FOPflash luciferase activity.
Co-Immunoprecipitation (Co-IP) of β-catenin and TBL1
This protocol is to demonstrate the disruption of the β-catenin-TBL1 interaction by this compound.
Materials:
-
Cancer cells with active Wnt signaling
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-β-catenin antibody for immunoprecipitation
-
Anti-TBL1 antibody for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels
-
Western blotting apparatus
Protocol:
-
Treat cells with this compound (e.g., 100 nM) or vehicle for 24 hours.
-
Lyse the cells in cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an anti-β-catenin antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-TBL1 antibody to detect the co-immunoprecipitated TBL1.
-
Analyze the results by comparing the amount of TBL1 pulled down in the this compound-treated sample versus the vehicle control.
Western Blot Analysis of β-catenin and Downstream Targets
This protocol is to assess the effect of this compound on the protein levels of β-catenin and its transcriptional targets.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-β-catenin, anti-c-Myc, anti-Axin2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Prepare whole-cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line for implantation
-
This compound
-
Vehicle control (e.g., 5% dextrose)
-
Calipers for tumor measurement
-
Syringes and needles
Protocol:
-
Subcutaneously or orthotopically inject cancer cells into the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg/day, intraperitoneally) to the treatment group and vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
References
- 1. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NUCLEAR β-CATENIN INHIBITOR - TBL1 - A Novel Target for Safe & Effective Blockade of the Nuclear β-catenin Signaling Pathway [drug-dev.com]
- 5. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Small Molecule BC-2059 Inhibits Wingless/Integrated (Wnt)-Dependent Gene Transcription in Cancer through Disruption of the Transducin β-Like 1- β-Catenin Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical efficacy of combined therapy with novel β-catenin antagonist BC2059 and histone deacetylase inhibitor against AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Iterion Therapeutics Announces Results from Preclinical Study of Tegavivint in Beta-Catenin Mutant Hepatocellular Carcinoma to be Presented at the 34th EORTC-NCI-AACR Symposium 2022 [prnewswire.com]
- 10. A phase 1/2 study of the TBL1 inhibitor, tegavivint (BC2059), in patients (pts) with advanced hepatocellular carcinoma (aHCC) with β-catenin activating mutations. - ASCO [asco.org]
Troubleshooting & Optimization
Technical Support Center: Teplinovivint Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Teplinovivint in DMSO. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
This compound Properties and Solubility
A summary of key quantitative data for this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₂₅H₂₆N₆O₂[1][2] |
| Molecular Weight | 442.51 g/mol [1][2] |
| CAS Number | 1428064-91-8[1][2] |
| Appearance | Solid Powder[1] |
| Purity | ≥98%[1] |
| Solubility in DMSO | 83.33 mg/mL (188.31 mM)[1][3][4][5] |
| Storage of Powder | Dry, dark, and at -20°C for up to 1 year[1] |
| Stock Solution Storage | 0 - 4°C for up to 1 month[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][3][4][5]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The maximum reported solubility of this compound in DMSO is 83.33 mg/mL, which is equivalent to 188.31 mM.[1][3][4][5] It is important to note that achieving this concentration often requires sonication.[1][3][4][5]
Q3: Why is my this compound not dissolving in DMSO even at lower concentrations?
A3: Several factors can affect the solubility of this compound in DMSO. Ensure you are using high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce solubility.[3] Additionally, gentle warming (to no higher than 37°C) and vortexing can aid dissolution. For stubborn batches, extended sonication may be necessary.
Q4: My this compound dissolved in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?
A4: This is a common issue with compounds that are highly soluble in DMSO but have poor aqueous solubility. To mitigate this, add the DMSO stock solution to your culture medium dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation. It is also recommended to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity.[6][7]
Q5: How should I store my this compound stock solution in DMSO?
A5: For short-term storage, this compound stock solutions in DMSO can be kept at 0-4°C for up to one month.[1] For longer-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
Problem 1: this compound powder is not fully dissolving in DMSO.
-
Question: I have added the correct amount of DMSO to my this compound powder, but I can still see solid particles. What steps can I take to fully dissolve it?
-
Answer:
-
Vortexing: Ensure the solution is being mixed vigorously. Vortex the vial for 1-2 minutes.
-
Sonication: Use a bath sonicator to aid dissolution. Sonicate the vial for 10-15 minute intervals. As stated by suppliers, sonication is often necessary to achieve high concentrations of this compound in DMSO.[1][3][4][5]
-
Gentle Warming: Warm the solution to 37°C in a water bath. Do not overheat, as this could degrade the compound.
-
Fresh DMSO: DMSO is hygroscopic. Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as water contamination can significantly impact solubility.[3]
-
Problem 2: The this compound solution is cloudy or has a precipitate after dilution in aqueous buffer.
-
Question: My this compound stock in DMSO was clear, but upon adding it to my PBS or cell culture media, the solution became cloudy. How can I prevent this?
-
Answer:
-
Slow Dilution: Add the DMSO stock solution drop-by-drop into the aqueous solution while continuously and gently mixing. This helps to prevent the compound from crashing out of solution.
-
Pre-warm Aqueous Solution: Gently warming your aqueous buffer or media to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiment.
-
Increase Final DMSO Concentration (with caution): While keeping the DMSO concentration low is crucial for cell health, in some cases, a slightly higher final DMSO concentration (up to 0.5%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[7]
-
Problem 3: I am observing cytotoxicity in my cell-based assays.
-
Question: My cells are showing signs of stress or death, and I suspect it might be related to the this compound treatment. What could be the cause?
-
Answer:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[6][7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to differentiate between compound and solvent toxicity.
-
Compound Cytotoxicity: this compound itself may have cytotoxic effects on certain cell lines at higher concentrations. Perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line.
-
Experimental Protocol: Preparation of this compound Solutions
This protocol provides a step-by-step guide for preparing both stock and working solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Water bath (optional)
-
Sterile, pyrogen-free aqueous buffer or cell culture medium
Procedure for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.425 mg of this compound (Molecular Weight = 442.51 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM solution, you would add 1 mL of DMSO to 4.425 mg of this compound.
-
Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Sonication: Place the tube in a bath sonicator and sonicate for 10-15 minutes. Visually inspect the solution for any remaining solid particles. If necessary, repeat the sonication.
-
Gentle Warming (Optional): If particles persist, place the tube in a 37°C water bath for 5-10 minutes, followed by another round of vortexing and sonication.
-
Storage: Once the this compound is fully dissolved, the clear stock solution can be used immediately or aliquoted into smaller volumes for long-term storage at -20°C or -80°C.
Procedure for Preparing a Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm Medium: Warm your cell culture medium to 37°C.
-
Dilution: While gently swirling or vortexing the pre-warmed medium, add the required volume of the 10 mM this compound stock solution dropwise. To prepare a 10 µM working solution, you would typically add 1 µL of the 10 mM stock solution to 1 mL of medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Final Mixing: Gently mix the final working solution to ensure homogeneity before adding it to your cells.
Visualizations
Wnt/β-catenin Signaling Pathway
This compound is an inhibitor of the Wnt/β-catenin signaling pathway. This diagram illustrates the key components of this pathway.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to address solubility issues with this compound in DMSO.
Caption: A stepwise workflow for troubleshooting this compound dissolution in DMSO.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound | C25H26N6O2 | CID 89451003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. lifetein.com [lifetein.com]
Technical Support Center: Optimizing Teplinovivint Concentration for Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Teplinovivint in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] Its mechanism of action involves the disruption of the protein-protein interaction between β-catenin and the transcriptional coactivator TBL1 (Transducin Beta-like 1). This disruption prevents the recruitment of β-catenin to the promoters of Wnt target genes, leading to the degradation of nuclear β-catenin and subsequent downregulation of Wnt-mediated gene transcription.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. Based on available data, a starting concentration range of 10 nM to 10 µM is recommended for most cell-based assays. For specific cell lines, refer to the quantitative data table below. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the DMSO stock solution at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the efficacy of this compound in my experiments?
A4: The efficacy of this compound can be assessed through various methods, including:
-
Wnt Reporter Assays: Measure the activity of a TCF/LEF-driven luciferase or fluorescent reporter gene. A decrease in reporter activity upon this compound treatment indicates inhibition of the Wnt/β-catenin pathway.
-
Gene Expression Analysis: Analyze the mRNA or protein levels of known Wnt target genes (e.g., AXIN2, c-MYC, Cyclin D1) using qPCR or Western blotting.
-
Cell Viability/Proliferation Assays: Use assays such as MTT, CCK-8, or direct cell counting to determine the effect of this compound on cell growth.
-
Apoptosis Assays: Employ methods like Annexin V staining followed by flow cytometry to assess the induction of apoptosis.
II. Troubleshooting Guides
Q5: I am not observing a significant inhibition of Wnt signaling in my reporter assay. What could be the issue?
A5: Several factors could contribute to a lack of response in a Wnt reporter assay:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM).
-
Cell Line Insensitivity: Some cell lines may have mutations downstream of the β-catenin/TBL1 interaction or have alternative signaling pathways driving proliferation, making them less sensitive to this compound. Confirm that your cell line has an active canonical Wnt/β-catenin pathway.
-
Assay Timing: The incubation time with this compound may not be optimal. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the ideal duration of treatment.
-
Reagent Quality: Ensure the this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Verify the integrity of your reporter plasmid and the efficiency of your transfection.
-
High Basal Wnt Activity: If your cell line has very high endogenous Wnt signaling, you may need higher concentrations of this compound to see a significant effect.
Q6: I am observing high background or variable results in my Wnt reporter assay. How can I improve my assay?
A6: High background and variability can be addressed by:
-
Using a FOP-Flash Control: Transfect a parallel set of cells with a FOP-Flash reporter vector, which contains mutated TCF/LEF binding sites. This will help you determine the level of non-specific reporter activation.
-
Normalizing to a Control Reporter: Co-transfect with a constitutively active reporter plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency and cell number.
-
Optimizing Cell Density: Ensure consistent cell seeding density across all wells, as this can significantly impact reporter gene expression.
-
Serum Concentration: High serum concentrations can sometimes interfere with Wnt signaling. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Q7: My cell viability assay results are inconsistent. What are the potential causes?
A7: Inconsistent cell viability results can stem from:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. It is recommended to fill the outer wells with sterile PBS or media without cells.
-
Incubation Time: The duration of the assay should be sufficient for the compound to exert its effect but not so long that control cells become over-confluent.
-
MTT Assay Specific Issues: Incomplete formazan crystal solubilization can lead to inaccurate readings. Ensure complete dissolution by thorough mixing. Also, be aware that the metabolic activity measured by MTT assays can sometimes be confounded by changes in cell metabolism that are independent of cell viability.
Q8: I am concerned about potential off-target effects of this compound. How can I address this?
A8: While this compound is a specific inhibitor of the β-catenin/TBL1 interaction, it is good practice to consider potential off-target effects:
-
Rescue Experiments: If this compound induces a specific phenotype, try to rescue it by overexpressing a downstream component of the Wnt pathway (e.g., a constitutively active form of a Wnt target gene).
-
Phenotypic Anchoring: Correlate the phenotypic effects with direct measures of Wnt pathway inhibition (e.g., reporter assays, target gene expression) at the same concentrations.
III. Quantitative Data
Table 1: Reported EC50 and IC50 Values for this compound in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| SW480 (Human colorectal cancer) | Wnt/β-catenin activity | EC50 | 152.9 nM | [1] |
| SW480 (Human colorectal cancer) | Cell proliferation | EC50 | 25 nM | [1] |
| Primary Human Mesenchymal Stem Cells (hMSCs) | Wnt/β-catenin activity | EC50 | 10.377 µM | [1] |
| Undifferentiated cells | Gene Expression (SCXA, Tenascin C, Tenomodulin) | EC50 | 139-189 nM | [1] |
IV. Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Gene Assay
This protocol describes a luciferase-based reporter assay to measure the inhibition of Wnt/β-catenin signaling by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOP-Flash and FOP-Flash reporter plasmids
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOP-Flash or FOP-Flash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM, 1, 5, 10 µM). Include a DMSO vehicle control. If your cell line does not have high endogenous Wnt signaling, you may need to stimulate the pathway with Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly (TOP/FOP-Flash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control. The FOP-Flash data will serve as a negative control for non-specific effects.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the use of an MTT assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0, 1, 10, 100 nM, 1, 10, 50, 100 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
V. Visualizations
References
Technical Support Center: Overcoming Experimental Variability with Teplinovivint
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when using Teplinovivint, a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Its mechanism of action involves disrupting the interaction between β-catenin and Transducin β-like protein 1 (TBL1).[3] This disruption prevents the recruitment of β-catenin to the promoters of Wnt target genes, leading to the inhibition of their transcription.[3]
Q2: In which experimental systems has this compound been shown to be effective?
A2: this compound has demonstrated activity in various cell lines. For instance, it inhibits Wnt/β-catenin signaling in the human colorectal cancer cell line SW480 and in primary human mesenchymal stem cells (hMSCs).[1] It has also shown efficacy in desmoid tumor cells with CTNNB1 mutations.[3]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your system. However, published data can provide a starting point.
Table 1: Reported EC50 Values for this compound
| Cell Line | Reported EC50 | Reference |
| SW480 (human colorectal cancer) | 25 nM - 152.9 nM | [1] |
| Primary human mesenchymal stem cells (hMSCs) | 10.377 µM | [1] |
Q4: How does this compound's mechanism differ from other Wnt pathway inhibitors?
A4: The Wnt signaling pathway can be inhibited at various levels, from the cell surface receptors to the nuclear transcription factors.[4][5] While some inhibitors target the secretion of Wnt ligands (e.g., IWP) or the degradation of β-catenin (e.g., tankyrase inhibitors), this compound acts downstream in the nucleus by preventing the β-catenin/TBL1 interaction.[3][4][5] This specific mechanism may offer a more targeted approach, particularly in cancers with downstream mutations in the Wnt pathway.[6]
Troubleshooting Guide
Experimental variability can arise from multiple sources when working with a signaling pathway as complex as the Wnt pathway.[7][8] This guide addresses potential issues and provides solutions to enhance the consistency and reproducibility of your experiments with this compound.
Issue 1: High Variability in Reporter Gene Assays
-
Potential Cause: Inconsistent cell density, passage number, or transfection efficiency can all contribute to variability in reporter assays. The Wnt pathway is also sensitive to cell confluency.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a consistent seeding density and use cells within a narrow passage number range for all experiments.
-
Optimize Transfection: If using a reporter plasmid, optimize the transfection protocol for your specific cell line to ensure high and consistent efficiency.
-
Control for Confluency: Seed cells at a density that prevents them from becoming over-confluent during the experiment, as this can affect Wnt signaling.
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls and positive controls (e.g., a known Wnt pathway activator like Wnt3a conditioned media or a GSK3β inhibitor) to normalize your data.
-
Issue 2: Inconsistent Downstream Gene or Protein Expression
-
Potential Cause: The timing of this compound treatment and sample collection is critical for observing changes in the expression of Wnt target genes (e.g., AXIN2, MYC, CCND1) and their protein products.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Determine the optimal treatment duration to observe the desired effect on your target genes or proteins. This could range from a few hours for transcriptional changes to 24 hours or more for protein level changes.
-
Ensure Reagent Quality: Use high-quality, validated antibodies for Western blotting and appropriate primers for qPCR.
-
Control for Cell Cycle: The Wnt pathway is linked to cell cycle progression. Consider synchronizing your cells before treatment to reduce variability.
-
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
-
Potential Cause: While this compound is a specific inhibitor, high concentrations or prolonged exposure can lead to off-target effects or cellular toxicity, which can confound results. The Wnt pathway is also crucial for the self-renewal of certain stem cells, and its inhibition can have significant effects on cell viability.[6]
-
Troubleshooting Steps:
-
Determine the Optimal, Non-Toxic Dose: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to identify the highest concentration of this compound that does not cause significant cell death.
-
Use Multiple Readouts: Do not rely on a single assay. Confirm your findings using multiple, independent methods to assess the specific effects on the Wnt pathway.
-
Consider the Cellular Context: The effects of Wnt inhibition can be highly context-dependent. Be aware of the specific role of the Wnt pathway in your chosen cell line.
-
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a predetermined density in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, as determined by your time-course experiments.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as RNA extraction for qPCR, protein extraction for Western blotting, or reporter gene assays.
Protocol 2: TCF/LEF Reporter Gene Assay
-
Co-transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubation: Allow the cells to recover and express the reporters for 24 hours.
-
Treatment: Treat the cells with this compound or a vehicle control as described in Protocol 1. If assessing inhibition of activated signaling, co-treat with a Wnt pathway activator.
-
Lysis and Luminescence Measurement: After the desired treatment period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting experimental variability with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to inhibit Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Teplinovivint Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and troubleshooting potential off-target effects of Teplinovivint, a potent Wnt/β-catenin signaling pathway inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α). This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[2][3] this compound disrupts this cascade, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[1]
Q2: What are some of the known or anticipated off-target effects of Wnt/β-catenin pathway inhibitors like this compound?
A2: While specific off-target effects for this compound are not extensively documented in publicly available literature, general side effects for inhibitors of the Wnt signaling pathway have been reported. These can include gastrointestinal issues, hair loss, immunosuppression, and bone fractures, due to the pathway's critical role in tissue homeostasis.[2][4] From a mechanistic standpoint, off-target effects could arise from interactions with other kinases or proteins that share structural similarities with the intended target. For instance, another Wnt/β-catenin inhibitor, KYA1797K, was found to have a potential off-target effect on PD-L1.[5]
Q3: My cells are showing unexpected phenotypes (e.g., cell death, differentiation changes) at concentrations of this compound that should be selective for Wnt inhibition. What could be the cause?
A3: Unexpected phenotypes at or near the EC50 for Wnt inhibition could be due to several factors:
-
On-target toxicity: The Wnt pathway is crucial for the homeostasis of many cell types. The observed phenotype might be a direct consequence of inhibiting the Wnt pathway in your specific cell model.[2]
-
Off-target effects: this compound may be interacting with other cellular targets, leading to the observed phenotype. This is more likely at higher concentrations.
-
Cell line-specific sensitivity: The genetic background of your cell line could make it particularly sensitive to either on-target or off-target effects of the compound.
We recommend performing a dose-response curve and comparing the phenotype with known Wnt pathway-regulated processes in your cell line.
Q4: How can I begin to investigate if an observed effect is off-target?
A4: A multi-pronged approach is recommended:
-
Orthogonal Approaches: Use a structurally different Wnt inhibitor to see if you can replicate the on-target effect (Wnt pathway inhibition) without the confounding phenotype.
-
Target Engagement Assays: Confirm that this compound is engaging its intended target in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.[6][7]
-
Proteomic Profiling: Employ unbiased techniques like chemical proteomics or mass spectrometry-based proteomics to identify other proteins that this compound may be binding to.[8][9]
-
Kinase Profiling: Since many inhibitors have off-target effects on kinases, screening this compound against a broad panel of kinases can identify unintended targets.[10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at low concentrations | Off-target toxicity or high on-target sensitivity. | 1. Perform a careful dose-response study and determine the IC50 for cytotoxicity. 2. Compare the cytotoxic concentration with the EC50 for Wnt pathway inhibition (e.g., using a TCF/LEF reporter assay). 3. If cytotoxicity occurs at concentrations well above the Wnt inhibition EC50, it is more likely an off-target effect. |
| Inconsistent results between experiments | Compound stability, cell passage number, or experimental variability. | 1. Ensure fresh dilutions of this compound are made for each experiment from a validated stock solution. 2. Maintain consistent cell culture conditions, including passage number and confluency. 3. Include appropriate positive and negative controls in every experiment. |
| Loss of Wnt inhibition over time | Compound degradation or cellular compensation mechanisms. | 1. Assess the stability of this compound in your cell culture medium over the time course of the experiment. 2. Investigate potential feedback loops or activation of compensatory signaling pathways using transcriptomics or proteomics. |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability, active efflux from cells, or metabolism of the compound. | 1. Evaluate the cell permeability of this compound. 2. Use inhibitors of drug efflux pumps (e.g., ABC transporters) to see if this enhances the cellular activity of this compound. 3. Analyze the metabolic stability of this compound in your cell model. |
Quantitative Data Summary
The following table presents hypothetical data from a kinase screen to illustrate how off-target effects of this compound could be quantified and identified.
| Kinase Target | This compound Concentration | % Inhibition (Hypothetical) | On-Target/Off-Target |
| GSK3β (intended pathway) | 100 nM | 95% | On-Target Pathway |
| ROCK1 | 1 µM | 78% | Potential Off-Target |
| p38α | 1 µM | 62% | Potential Off-Target |
| SRC | 10 µM | 85% | Potential Off-Target |
| CDK2 | 10 µM | 15% | Likely Not a Significant Off-Target |
Experimental Protocols
Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested, typically in a dose-response format (e.g., from 1 nM to 10 µM).
-
Assay Platform: Utilize a commercial kinase profiling service that offers a broad panel of purified, active kinases (e.g., >300 kinases). Radiometric assays, such as those using radio-labeled ATP, are considered a gold standard as they directly measure substrate phosphorylation.[12]
-
Assay Procedure:
-
The kinases are incubated with their specific substrates and ATP (at a concentration that mimics physiological levels, if possible) in the presence of different concentrations of this compound or a vehicle control (DMSO).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition for each kinase at each concentration of this compound is calculated relative to the vehicle control. The results are often presented as a heatmap or a table, and IC50 values can be determined for significant off-target hits.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target (or a potential off-target) in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to a suitable confluency and treat them with either this compound at the desired concentration or a vehicle control (DMSO) for a specific duration (e.g., 1-3 hours).[13]
-
Heat Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes). This will cause unstabilized proteins to denature and precipitate.[6]
-
-
Cell Lysis and Protein Extraction:
-
Cool the samples and lyse the cells (e.g., through freeze-thaw cycles or detergents).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.[6]
-
-
Protein Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.
Chemical Proteomics for Off-Target Identification
Objective: To identify the full spectrum of proteins that interact with this compound in an unbiased manner.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (for covalent labeling) or an affinity tag (like biotin) without significantly altering its pharmacological activity.[8][14]
-
Cell Lysate Incubation: Incubate the synthesized probe with cell lysates or in living cells to allow it to bind to its target proteins.
-
Affinity Purification/Enrichment:
-
For biotin-tagged probes, use streptavidin-coated beads to pull down the probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Identification by Mass Spectrometry:
-
Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the this compound probe.[14]
-
-
Data Analysis: Compare the proteins identified in the this compound-probe pulldown with those from a control pulldown (e.g., using beads alone or a structurally similar but inactive compound). Proteins that are significantly enriched in the this compound sample are considered potential off-targets.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Hypothetical off-target effect of this compound on a protein kinase cascade.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Teplinovivint In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teplinovivint (also known as BC-2059 or Tegatrabetan) in vivo.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation in Formulation | This compound has low aqueous solubility. The formulation may not be optimal, or the compound may have crashed out of solution upon storage or temperature change. | 1. Optimize Formulation: Use a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure vigorous mixing and gentle warming if necessary to fully dissolve the compound.[1] 2. Fresh Preparation: Prepare the formulation fresh before each use to minimize the risk of precipitation.[1] 3. Sonication: Use ultrasonication to aid dissolution.[1] 4. Storage: If short-term storage is necessary, store the formulation at 4°C and visually inspect for precipitation before use. Allow the solution to come to room temperature before injection. |
| Inconsistent or Low Efficacy In Vivo | 1. Suboptimal Dosing: The dose may be too low to achieve a therapeutic concentration at the target site. 2. Poor Bioavailability: The route of administration may not be optimal for this compound's properties. 3. Compound Degradation: The compound may be unstable in the formulation or under the experimental conditions. 4. Tumor Model Resistance: The specific tumor model may have intrinsic resistance mechanisms to Wnt pathway inhibitors.[2] | 1. Dose Escalation Study: Perform a dose-escalation study to determine the optimal therapeutic dose with an acceptable toxicity profile. 2. Route of Administration: Consider alternative routes. While intravenous administration provides direct systemic exposure, intraperitoneal or oral gavage may be suitable for certain models. For localized effects, topical application has been reported.[3] 3. Stability Check: Assess the stability of this compound in your formulation under your experimental conditions (e.g., temperature, light exposure). 4. Mechanism of Resistance: Investigate potential resistance mechanisms in your model, such as mutations in downstream components of the Wnt pathway.[2] |
| Observed Toxicity or Adverse Effects in Animal Models | 1. On-Target Toxicity: Inhibition of the Wnt pathway can affect tissue homeostasis in organs with high cell turnover (e.g., gastrointestinal tract). 2. Off-Target Effects: this compound may interact with other cellular targets. 3. Formulation Vehicle Toxicity: The solvents used in the formulation (e.g., DMSO, Tween-80) can cause local or systemic toxicity at high concentrations. | 1. Dose Reduction/Modified Schedule: Reduce the dose or modify the dosing schedule (e.g., intermittent dosing) to mitigate on-target toxicity.[4] 2. Toxicity Monitoring: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and organ-specific markers through blood tests and histology.[5] 3. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity. 4. Refine Formulation: If vehicle toxicity is suspected, explore alternative, less toxic formulations. |
| Difficulty with Intravenous (Tail Vein) Injection | 1. Vasoconstriction: The tail veins may be constricted, making them difficult to visualize and access. 2. Incorrect Needle Placement: The needle may not be properly inserted into the vein, leading to subcutaneous or interstitial administration. 3. Vein Collapse: The vein may collapse upon needle insertion or during injection. | 1. Vasodilation: Warm the animal using a heat lamp or by placing the cage on a warming pad for 5-10 minutes before injection to dilate the tail veins.[6][7] 2. Proper Technique: Use a small gauge needle (27-30G for mice) with the bevel up. Insert the needle at a shallow angle and parallel to the vein.[6][8] 3. Slow Injection: Inject the solution slowly and steadily. If resistance is felt or a blister forms, the needle is not in the vein.[6] 4. Practice and Training: Ensure proper training in this technique. Anesthesia may be considered for inexperienced users to minimize animal stress and movement. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the protein-protein interaction between β-catenin and Transducin β-like protein 1 (TBL1).[1][3][9][10] This disruption leads to the degradation of nuclear β-catenin, thereby inhibiting the transcription of Wnt target genes that are involved in cell proliferation and survival.[3][9]
2. How should I prepare a this compound formulation for in vivo use?
A common formulation for intravenous or intraperitoneal injection involves a multi-component solvent system. For example:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2 (for oral administration): 10% DMSO and 90% corn oil.[1]
To prepare, first dissolve this compound in DMSO, then add the other components sequentially with thorough mixing.[1] It is recommended to prepare the formulation fresh for each use.[1]
3. What are the recommended routes of administration and dosages for this compound in mice?
The optimal route and dose will depend on the specific experimental model and therapeutic goal. Published studies have used:
-
Intravenous (IV) injection: Doses of 1.0, 5.0, or 10 mg/kg have been used in mouse xenograft models.[3]
-
Intraperitoneal (IP) injection: This is another common route for systemic delivery.
-
Oral gavage: While specific protocols for this compound are not widely published, a starting point could be in the range of 50 mg/kg per day, as has been used for other Wnt inhibitors.[11]
-
Topical application: A 10 mg/ml solution has been used for localized delivery in a tendon injury model.
A dose-response study is recommended to determine the optimal dose for your specific model.
4. What are the potential off-target effects or toxicities of this compound?
5. How can I monitor the efficacy of this compound in vivo?
Efficacy can be monitored through various methods depending on the disease model:
-
Tumor models: Measure tumor volume and weight over time. At the end of the study, tumors can be excised and weighed.[11] Metastasis can be assessed by examining secondary organs.
-
Biomarker analysis: Collect tissue or blood samples to analyze the levels of downstream targets of the Wnt/β-catenin pathway, such as Axin2, c-Myc, and Cyclin D1, by methods like qPCR, Western blot, or immunohistochemistry.[13]
-
Survival studies: Monitor the overall survival of the animals in the treatment versus control groups.[3]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 83.33 mg/mL (188.31 mM) | Ultrasonic assistance may be needed. |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (4.70 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Clear solution. |
| In Vivo Formulation 2 | 2.08 mg/mL (4.70 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Suspended solution, requires sonication. |
Table 2: Pharmacokinetic Parameters of this compound (Tegatrabetan)
| Parameter | Value | Species | Route | Notes |
| Tmax | ~1 hour | Not specified | Not specified | For a 1 mg/ml formulation with 1% BA. |
| Half-life (t½) | ~38 hours | Human | IV | From a Phase I clinical trial. |
Note: Comprehensive preclinical pharmacokinetic data for this compound in common animal models is limited in publicly available literature.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous or Intraperitoneal Injection
Materials:
-
This compound (BC-2059) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the required volume of DMSO to achieve a 10% final concentration of the total formulation volume.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Add PEG300 to a final concentration of 40%. Vortex until the solution is clear.
-
Add Tween-80 to a final concentration of 5%. Vortex until the solution is clear.
-
Add sterile saline to bring the formulation to the final volume (45%). Vortex thoroughly.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, it should not be used for intravenous injection.
-
It is recommended to use the formulation immediately after preparation.[1]
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
This compound formulation (e.g., in corn oil)
-
Flexible plastic or metal gavage needle (20-22 gauge for adult mice)
-
1 ml syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the drug formulation to administer. The volume should not exceed 10 ml/kg body weight.
-
Draw up the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head.
-
With the mouse in a vertical position, gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, or the animal struggles excessively, withdraw the needle and start again.
-
Once the needle is in the stomach (the tip will be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the formulation.
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Visualizations
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
Caption: Logical workflow for troubleshooting inconsistent in vivo results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combination of Histone Deacetylase Inhibitor Panobinostat (LBH589) with β-Catenin Inhibitor Tegavivint (BC2059) Exerts Significant Anti-Myeloma Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 9. NUCLEAR β-CATENIN INHIBITOR - TBL1 - A Novel Target for Safe & Effective Blockade of the Nuclear β-catenin Signaling Pathway [drug-dev.com]
- 10. Pharmacological interventions in the Wnt pathway: inhibition of Wnt secretion versus disrupting the protein–protein interfaces of nuclear factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. research.vt.edu [research.vt.edu]
- 13. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Teplinovivint stability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Teplinovivint in solution during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For solid this compound, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), -20°C is recommended.
Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The amide linkage in the indazole-3-carboxamide structure of this compound can be susceptible to hydrolysis under acidic or basic conditions.
-
Light: Indazole derivatives can be sensitive to light, potentially leading to photodegradation. It is advisable to protect solutions from light.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidation: While not explicitly documented for this compound, compounds with similar functional groups can be susceptible to oxidation.
-
Excipients: The choice of co-solvents and other excipients can impact the stability and solubility of this compound.
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A3: Precipitation of poorly soluble compounds like this compound in aqueous cell culture media is a common issue. The primary cause is often the low aqueous solubility of the compound when the DMSO stock solution is diluted into the medium.
Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to maintain cell health and minimize precipitation.
-
Working Solution Preparation: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, first prepare an intermediate dilution in a smaller volume of media or a suitable co-solvent system. This can then be added to the final culture volume.
-
Pre-warming Media: Gently pre-warming the cell culture media to 37°C before adding the this compound solution can sometimes help improve solubility.
-
Mixing: Add the this compound solution to the media dropwise while gently swirling to ensure rapid and uniform dispersion.
-
Use of Solubilizing Agents: For in vivo or other specialized applications, formulation strategies using solubilizing agents may be necessary (see Troubleshooting Guide).
Troubleshooting Guides
Issue 1: Preparing a Stable this compound Solution for In Vitro Experiments
Problem: Difficulty in preparing a stable and clear aqueous working solution of this compound for cell-based assays.
Solution Protocol:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Dissolve this compound powder in 100% DMSO to prepare a stock solution (e.g., 10 mM or 20.8 mg/mL). Sonication may be used to aid dissolution.[1]
-
-
Prepare an Intermediate Working Solution (if necessary):
-
For very high final concentrations in your experiment, a direct dilution of the DMSO stock may lead to precipitation. Consider preparing an intermediate solution using a co-solvent system. A suggested formulation for a clear solution is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[2]
-
-
Add the components sequentially and ensure the solution is clear before adding the next component. Gentle heating and/or sonication can be used to aid dissolution.[2]
-
-
Final Dilution into Cell Culture Media:
-
Calculate the volume of your stock or intermediate solution needed to achieve the desired final concentration in your cell culture medium.
-
Ensure the final concentration of organic solvents (like DMSO) is compatible with your cell line.
-
Add the calculated volume of the this compound solution to your pre-warmed cell culture medium dropwise while gently mixing.
-
Issue 2: Ensuring Long-Term Stability of this compound Solutions for Extended Experiments
Problem: Need to store this compound working solutions for several days or weeks without significant degradation.
Solution Protocol:
-
Solvent Selection: For long-term storage, DMSO is the recommended solvent for the primary stock solution.[1]
-
Storage Conditions:
-
Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
-
Aliquoting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles which can degrade the compound and introduce moisture.
-
Aqueous Solutions: Aqueous working solutions are generally not recommended for long-term storage due to the risk of hydrolysis and microbial growth. It is best practice to prepare fresh aqueous working solutions from the frozen DMSO stock for each experiment. If short-term storage of an aqueous solution is necessary, store it at 4°C and use it within a few days.
Quantitative Data Summary
| Parameter | Solvent/Condition | Value/Recommendation | Citation |
| Solubility | DMSO | ≥ 83.33 mg/mL (188.31 mM) | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 3.3 mg/mL (7.46 mM) | [2] | |
| Stock Solution Storage | -20°C | Up to 1 month | [1] |
| -80°C | Up to 6 months | [1] | |
| Working Solution (Aqueous) | 4°C | Recommended for immediate use; prepare fresh. | [2] |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound Stability Assessment
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This can help in identifying potential degradation products and developing a stability-indicating analytical method.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Collect samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature. Collect samples at various time points.
-
Thermal Degradation: Keep the solid this compound powder in an oven at a controlled temperature (e.g., 80°C). Dissolve samples taken at different time points in the initial solvent for analysis.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp or a photostability chamber). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze samples at various time points.
4. Analysis:
-
Analyze the stressed samples using a suitable, validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks.
-
Monitor the percentage of this compound remaining and the formation of degradation products over time.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Teplinovivint in Primary Cell Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of Teplinovivint in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as BC2059, is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by disrupting the interaction between β-catenin and transducin β-like protein 1 (TBL1), which is crucial for the nuclear translocation and activity of β-catenin.[2][3] This disruption leads to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that are involved in cell proliferation and survival.[3][4]
Q2: Why is this compound cytotoxic to primary cells?
The Wnt/β-catenin signaling pathway plays a vital role in the homeostasis and regeneration of normal tissues.[4] By inhibiting this pathway, this compound can interfere with the normal cellular processes of primary cells, leading to decreased cell viability, cell cycle arrest, and in some cases, apoptosis.[3][5]
Q3: Is this compound more cytotoxic to cancer cells than to primary cells?
Yes, preclinical studies have shown that this compound exhibits a degree of selectivity, with higher potency against cancer cells that have mutations leading to aberrant Wnt/β-catenin signaling.[3][6] Normal primary cells tend to be less sensitive, as indicated by higher IC50 values.[3][6]
Q4: What are the known IC50 values for this compound in primary cells?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the primary cell type and the duration of exposure. It is crucial to determine the IC50 for your specific primary cell type empirically.
Troubleshooting Guides
Issue 1: Excessive cell death observed in primary cell cultures upon this compound treatment.
Question: I am observing high levels of cytotoxicity in my primary cell cultures even at low concentrations of this compound. How can I reduce this?
Answer: High cytotoxicity can be addressed by carefully optimizing your experimental parameters. Here are several strategies to consider:
-
Optimize this compound Concentration and Incubation Time:
-
Recommendation: Perform a dose-response experiment with a broad range of this compound concentrations and multiple time points to determine the optimal concentration and duration that inhibit the target pathway with minimal cytotoxicity. It is advisable to start with concentrations significantly lower than the published IC50 values for normal primary cells.
-
Rationale: Primary cells can be highly sensitive to perturbations in key signaling pathways. Reducing the concentration or the exposure time may be sufficient to achieve the desired biological effect without causing widespread cell death.[7][8]
-
-
Modify Cell Culture Medium:
-
Recommendation 1 (Serum Starvation): Culture primary cells in a low-serum or serum-free medium for a short period (e.g., 12-24 hours) before and during this compound treatment.
-
Rationale: Serum starvation can induce a state of quiescence or proliferation arrest in normal primary cells, which can make them more resistant to the cytotoxic effects of certain drugs.[9][10] In contrast, cancer cells may be sensitized to treatment under such conditions.[9]
-
Recommendation 2 (Glucose to Galactose Substitution): Replace glucose with galactose in your cell culture medium.
-
Rationale: Shifting the primary energy source from glucose to galactose can alter cellular metabolism, making some cell types behave more like their in vivo counterparts and potentially increasing their resilience to certain toxic insults.[11][12]
-
-
Optimize Cell Seeding Density:
-
Recommendation: Ensure that your primary cells are seeded at an optimal density. Avoid both sparse and overly confluent cultures.
-
Rationale: Cell density can influence cell-cell communication and the overall health of the culture, which in turn can affect their sensitivity to cytotoxic agents.[7]
-
Issue 2: Difficulty in establishing a therapeutic window between efficacy and cytotoxicity.
Question: How can I find a concentration of this compound that inhibits Wnt/β-catenin signaling in my primary cells without causing significant cell death?
Answer: Establishing a therapeutic window requires a systematic approach to assess both pathway inhibition and cell viability concurrently.
-
Recommendation:
-
Conduct a matrix experiment with varying concentrations of this compound and different incubation times.
-
At each condition, assess both cell viability (using assays like MTT, MTS, or AlamarBlue) and Wnt/β-catenin pathway activity (e.g., by measuring the expression of downstream target genes like AXIN2 and c-Myc via qPCR or Western blot).
-
Plot both datasets to visualize the concentration range that provides significant pathway inhibition with acceptable cell viability (e.g., >80%).
-
-
Rationale: This dual-assessment approach allows for the precise identification of an experimental window where the on-target effects of this compound are maximized and the off-target cytotoxic effects are minimized.
Quantitative Data Summary
The following table summarizes the reported half-maximal effective and inhibitory concentrations (EC50/IC50) of this compound in various cell types.
| Cell Type | Description | EC50/IC50 (nM) | Reference |
| SW480 | Human colorectal cancer cell line | 25 | [1] |
| Desmoid Tumor Cells (CTNNB1 mutated) | Patient-derived tumor cells | 47.79 - 284.7 | [3][6] |
| hMSCs | Primary Human Mesenchymal Stem Cells | 10,377 | [1] |
| HuMSC | Human Mesenchymal Stem Cells | 639.6 | [3] |
| NDF-α | Normal Adult Dermal Fibroblasts | 839.4 | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using the AlamarBlue Assay
This protocol outlines the steps to determine the cytotoxicity of this compound in primary cells.
-
Cell Seeding:
-
Seed primary cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
AlamarBlue Assay:
-
Add 10 µL of AlamarBlue reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Mitigation of Cytotoxicity using Serum Starvation
This protocol describes how to implement serum starvation to potentially reduce this compound-induced cytotoxicity.
-
Cell Seeding and Stabilization:
-
Follow step 1 of Protocol 1.
-
-
Serum Starvation:
-
After 24 hours of stabilization, replace the complete growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
Incubate the cells for 12-24 hours.
-
-
This compound Treatment:
-
Prepare this compound dilutions in the low-serum or serum-free medium.
-
Add the treatment solutions to the cells and incubate for the desired duration.
-
-
Cytotoxicity Assessment:
-
Follow steps 3 and 4 of Protocol 1 to assess cell viability.
-
-
Comparison:
-
Compare the IC50 values obtained with and without serum starvation to determine if the strategy mitigated cytotoxicity.
-
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity and pathway inhibition.
Caption: Troubleshooting logic for mitigating this compound cytotoxicity in primary cells.
References
- 1. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciencedaily.com [sciencedaily.com]
- 12. drugtargetreview.com [drugtargetreview.com]
Teplinovivint dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using Teplinovivint (also known as Tegavivint or BC2059).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by selectively binding to Transducin Beta-like Protein 1 (TBL1) and disrupting its interaction with β-catenin.[2][3] This disruption prevents the nuclear translocation of β-catenin and promotes its degradation, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.[2][4]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: Preclinical studies have demonstrated the antitumor activity of this compound in a range of cancers, including osteosarcoma, desmoid tumors, acute myeloid leukemia, and multiple myeloma.[4][5]
Q3: What are the typical IC50 values for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of treatment. For example, in osteosarcoma cell lines, the median IC50 value has been reported to be 19.2 nM at 72 hours.[4] In desmoid tumor cell lines with CTNNB1 mutations, IC50 values have been observed to range from 47.79 to 284.7 nM after 6 days of treatment.[5]
Troubleshooting Guide
Problem 1: High variability in dose-response data.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding plates. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental data points, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Possible Cause: Instability of this compound in culture media.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Minimize the exposure of the compound to light and elevated temperatures.
-
Problem 2: No significant dose-response observed.
-
Possible Cause: The selected cell line is not dependent on the Wnt/β-catenin pathway.
-
Solution: Confirm the activation of the Wnt/β-catenin pathway in your cell line of interest through methods like Western blotting for active β-catenin or a TCF/LEF reporter assay.
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: The effects of Wnt pathway inhibition on cell viability may take time to manifest. Consider extending the treatment duration (e.g., up to 72 hours or longer) based on the doubling time of your cell line.[4]
-
-
Possible Cause: Incorrect concentration range.
Problem 3: Discrepancy between expected and observed IC50 values.
-
Possible Cause: Differences in experimental conditions.
-
Solution: Factors such as cell passage number, serum concentration in the media, and the specific viability assay used can influence IC50 values. Maintain consistent experimental parameters to ensure reproducibility.
-
-
Possible Cause: Cell line heterogeneity.
-
Solution: Cell line characteristics can drift over time in culture. Obtain cell lines from a reputable cell bank and perform regular authentication.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line Type | Cell Line Name | Mutation Status | IC50 (nM) | Treatment Duration | Assay | Reference |
| Osteosarcoma | Various | Not Specified | Median: 19.2 | 72 hours | CCK-8 | [4] |
| Desmoid Tumor | DT-1 | CTNNB1 S45F | 47.79 | 6 days | Not Specified | [5] |
| Desmoid Tumor | DT-2 | CTNNB1 T41A | 113.4 | 6 days | Not Specified | [5] |
| Desmoid Tumor | DT-3 | CTNNB1 S45P | 284.7 | 6 days | Not Specified | [5] |
| Normal Fibroblast | NDF-α | Wild-Type | 639.6 | 30 days | Not Specified | [5] |
| Human Mesenchymal Stem Cells | HuMSC | Wild-Type | 839.4 | 30 days | Not Specified | [5] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range could be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]
-
-
Cell Viability Assessment:
-
Add the cell viability reagent (e.g., CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the Wnt signaling pathway.
Caption: Experimental workflow for this compound dose-response curve optimization.
References
- 1. Tegavivint | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. iteriontherapeutics.com [iteriontherapeutics.com]
- 3. Therapy Detail [ckb.genomenon.com:443]
- 4. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Teplinovivint protocols for different cell types
Welcome to the technical resource center for Teplinovivint. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to support your research and drug development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial for regulating cell proliferation, differentiation, and migration.[2] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for degradation.[3][4] When the Wnt pathway is activated, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[2][5][6] this compound disrupts this process, leading to the inhibition of Wnt/β-catenin signaling. While the exact binding partner is not explicitly stated for this compound, related compounds function by disrupting the interaction between β-catenin and Transducin Beta-like Protein 1 (TBL1), which promotes the degradation of nuclear β-catenin.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage (months to years), this compound powder should be kept at -20°C in a dry, dark environment.[7] For short-term storage (days to weeks), it can be stored at 0-4°C.[7] A stock solution, typically prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months.[1][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Q3: How do I dissolve this compound?
A3: this compound is soluble in DMSO.[7][9] For example, a stock solution can be prepared in DMSO at a concentration of up to 83.33 mg/mL (188.31 mM).[8] If you experience difficulty with solubility, gentle warming to 37°C or sonication in an ultrasonic bath may help.[8]
Q4: In which cell types has this compound been shown to be effective?
A4: this compound has demonstrated activity in various cell types. It inhibits Wnt/β-catenin activity in the human colorectal cancer cell line SW480 and also shows effects on primary human mesenchymal stem cells (hMSCs).[1][8] It has also been shown to induce the expression of tenogenic markers in a dose-dependent manner.[1][8]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal effective concentration (EC₅₀) values for this compound in different cell-based assays.
| Cell Line/Model System | Assay Type | Reported EC₅₀ | Citation |
| SW480 (Human Colorectal Cancer) | Wnt/β-catenin Activity Inhibition | 152.9 nM | [1][8] |
| SW480 (Human Colorectal Cancer) | Cell Inhibition | 25 nM | [1][8] |
| Primary Human Mesenchymal Stem Cells (hMSCs) | Cell Inhibition | 10.377 µM | [1][8] |
| Tenogenic Differentiation Model | Induction of SCXA, Tenascin C, Tenomodulin | 139-189 nM | [1][8] |
Visualizations
Signaling Pathways and Workflows
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays using this compound.
Troubleshooting Guide
Q5: I am not observing the expected inhibitory effect of this compound. What could be the issue?
A5: Several factors could contribute to a lack of efficacy. Consider the following:
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent.[1][8][10] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the "Protocol: Determining Optimal Working Concentration" below.
-
Compound Degradation: Ensure the compound has been stored correctly (-20°C or -80°C) and that your stock solution has not undergone multiple freeze-thaw cycles.[1][8]
-
Cell Health and Passage Number: Use healthy, actively dividing cells. High passage numbers can lead to altered cellular responses.
-
Assay Timing: The timing of your analysis post-treatment is critical. You may need to perform a time-course experiment to identify the optimal endpoint.
Q6: I am observing high levels of cell death, even at low concentrations. How can I reduce cytotoxicity?
A6: Unintended cytotoxicity can mask the specific effects of the inhibitor.
-
Confirm with a Viability Assay: First, confirm the cytotoxicity using a standard assay like MTT or Trypan Blue. Refer to the "Protocol: MTT Cytotoxicity Assay" below.
-
Reduce Concentration Range: Test a lower range of concentrations in your dose-response experiments.
-
Shorten Incubation Time: Reduce the duration of exposure to the compound.
-
Check Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to confirm.
Q7: The this compound solution appears to have precipitated in my culture medium. What should I do?
A7: Precipitation can lead to inconsistent results and inaccurate effective concentrations.
-
Check Final Concentration: The compound may not be soluble in aqueous media at high concentrations. Ensure your final working concentration does not exceed its solubility limit in your culture medium.
-
Pre-dilute in Medium: Before adding to the wells, pre-dilute the concentrated stock in a small volume of warm (37°C) culture medium and mix thoroughly.
-
Visual Inspection: Always visually inspect your prepared media for any signs of precipitation before adding it to the cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. glpbio.com [glpbio.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Factors influencing nominal effective concentrations of chemical compounds in vitro: cell concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Wnt Pathway Inhibitors: Teplinovivint vs. Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers and other diseases, making it a prime target for therapeutic intervention. This guide provides an objective comparison of Teplinovivint (also known as Tegavivint or BC2059), a novel Wnt pathway inhibitor, with other well-established inhibitors, supported by experimental data.
Mechanism of Action: A Tale of Different Targets
Wnt pathway inhibitors achieve their effects by targeting various components of the signaling cascade. This compound stands out for its specific mechanism of action, while other inhibitors act on different key proteins.
This compound (Tegavivint/BC2059): This small molecule inhibitor disrupts the Wnt pathway at the level of nuclear β-catenin. It functions by binding to Transducin Beta-like Protein 1 (TBL1), a crucial co-factor for β-catenin-mediated transcription. This binding event prevents the interaction between β-catenin and TBL1, leading to the degradation of nuclear β-catenin and subsequent downregulation of Wnt target gene expression[1][2][3][4].
XAV939: This inhibitor targets the tankyrase enzymes (TNKS1 and TNKS2). Tankyrases are responsible for the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrases, XAV939 stabilizes Axin levels, promoting the degradation of β-catenin and thereby inhibiting Wnt signaling[5][6].
PRI-724 (Foscenvivint): This compound is a specific inhibitor of the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP). By blocking this interaction, PRI-724 prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes[7][8].
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and other Wnt pathway inhibitors in various cancer cell lines. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: EC50 Values of Wnt Pathway Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | SW480 (colorectal cancer) | TOP/FOP Flash Assay | 152.9 | [9] |
| This compound | hMSCs (mesenchymal stem cells) | Not Specified | 10,377 | [9] |
| Adavivint (SM04690) | TCF/LEF Reporter | TCF/LEF Reporter Assay | 19.5 | [9] |
Table 2: IC50 Values of Wnt Pathway Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | SW480 (colorectal cancer) | Cell Viability | 0.025 | [9] |
| XAV939 | HCC1395 (breast cancer) | TOPflash Assay | 8.31 | [5] |
| XAV939 | MDA-MB-468 (breast cancer) | Cell Viability | ~5 | [5] |
| PRI-724 | NTERA-2 (testicular germ cell tumor) | Cell Viability | 8.63 | [10] |
| PRI-724 | NTERA-2 CisR (cisplatin-resistant) | Cell Viability | 4.97 | [10] |
| iCRT3 | STF16-luc Reporter | Wnt Reporter Assay | 0.0082 | [9] |
| KYA1797K | TOPflash Assay | TOPflash Assay | 0.75 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of Wnt pathway inhibitors.
TOP/FOP Flash Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Principle: The TOPflash plasmid contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene. In the presence of active Wnt signaling, β-catenin translocates to the nucleus and, with TCF/LEF transcription factors, drives the expression of luciferase. The FOPflash plasmid, containing mutated TCF/LEF binding sites, serves as a negative control to measure non-specific luciferase activity[11][12][13][14]. The ratio of TOPflash to FOPflash activity provides a specific measure of Wnt pathway activation.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Co-transfect cells with either TOPflash or FOPflash reporter plasmids and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the Wnt pathway inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
If studying inhibition of ligand-induced signaling, add a Wnt ligand (e.g., Wnt3a conditioned medium) to the wells.
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine the specific Wnt signaling activity.
-
Plot the TOP/FOP ratio against the inhibitor concentration to determine the EC50 value.
-
Western Blot for β-catenin
This technique is used to detect changes in the protein levels of β-catenin following treatment with Wnt pathway inhibitors.
Protocol:
-
Sample Preparation:
-
Culture cells to 70-80% confluency and treat with the Wnt inhibitor at desired concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C[4].
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC50 of a compound.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the Wnt inhibitor. Include a vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[15].
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.
Caption: Canonical Wnt Signaling Pathway and Points of Inhibition.
Caption: A typical experimental workflow for comparing Wnt pathway inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. jcancer.org [jcancer.org]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
Validating Teplinovivint's Impact on β-catenin: A Comparative Guide for Researchers
For researchers in oncology and drug development, the Wnt/β-catenin signaling pathway represents a critical therapeutic target. Its aberrant activation is a hallmark of numerous cancers. This guide provides a comprehensive comparison of Teplinovivint (erroneously spelled, correctly known as Tegavivint), a novel Wnt/β-catenin inhibitor, with other established alternatives. We present supporting experimental data, detailed protocols, and visual aids to facilitate an objective evaluation of its performance.
Mechanism of Action: A Novel Approach to a Notorious Target
Tegavivint is a first-in-class small molecule inhibitor that targets Transducin β-like protein 1 (TBL1).[1] By binding to TBL1, Tegavivint disrupts its interaction with nuclear β-catenin, leading to the degradation of nuclear β-catenin and a subsequent reduction in the transcription of Wnt target genes.[2] This mechanism is distinct from other Wnt/β-catenin inhibitors, offering a potentially more targeted approach with a different safety profile.
Comparative Performance of Wnt/β-Catenin Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tegavivint and its alternatives in various cancer cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same experimental setup are limited.
| Inhibitor | Mechanism of Action | Cell Line | Cancer Type | IC50 (µM) |
| Tegavivint | Disrupts TBL1/β-catenin interaction | HUH6 | Hepatoblastoma | 0.03[3] |
| Hep G2 | Hepatoblastoma | 0.04[3] | ||
| Hep T1 | Hepatoblastoma | 0.06[3] | ||
| HB17 (patient-derived) | Hepatoblastoma | 0.76[3] | ||
| Osteosarcoma Cell Lines (median) | Osteosarcoma | 0.0192[4] | ||
| ICG-001 | Inhibits β-catenin/CBP interaction | KHOS | Osteosarcoma | 0.83[5] |
| MG63 | Osteosarcoma | 1.05[5] | ||
| 143B | Osteosarcoma | 1.24[5] | ||
| Uveal Melanoma Cell Lines | Uveal Melanoma | 0.6 - 2.7[6] | ||
| PRI-724 | Inhibits β-catenin/CBP interaction | NTERA-2 CisR | Germ Cell Tumor | 4.97[7] |
| NTERA-2 | Germ Cell Tumor | 8.63[7] | ||
| XAV939 | Tankyrase inhibitor (promotes β-catenin degradation) | B16F10 | Melanoma | 1.38[8] |
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
β-catenin Reporter Assay (TOP/FOP-Flash Assay)
This assay is a widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Principle: Cells are co-transfected with two plasmids. The first, a reporter plasmid (e.g., TOP-Flash), contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene. The second plasmid expresses a control reporter (e.g., Renilla luciferase) for normalization of transfection efficiency. Activation of the Wnt/β-catenin pathway leads to the formation of a β-catenin/TCF/LEF complex, which binds to the TCF/LEF sites on the reporter plasmid, driving the expression of luciferase. A control plasmid with mutated TCF/LEF binding sites (FOP-Flash) is used to determine non-specific activation.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the TOP-Flash (or FOP-Flash) reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with Tegavivint or other inhibitors at various concentrations. A positive control, such as Wnt3a conditioned media, can be used to stimulate the pathway.
-
Lysis: After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold change in reporter activity relative to a vehicle control is then calculated.
Western Blot for β-catenin
This technique is used to determine the total and subcellular levels of β-catenin protein.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For subcellular fractionation, use a specialized kit to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (and loading controls like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizing the Mechanism of Action
To better understand how Tegavivint and its alternatives impact the Wnt/β-catenin pathway, the following diagrams illustrate the signaling cascade and the points of inhibition.
Caption: The Wnt/β-catenin signaling pathway and points of inhibition.
Caption: Experimental workflow for validating inhibitor effects.
References
- 1. Iterion Therapeutics Announces Results from Preclinical Study of Tegavivint in Beta-Catenin Mutant Hepatocellular Carcinoma to be Presented at the 34th EORTC-NCI-AACR Symposium 2022 [prnewswire.com]
- 2. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICG-001 Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Teplinovivint and SM-04755: Wnt Pathway Inhibitors in Development
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development, particularly for conditions involving aberrant Wnt signaling such as tendinopathy, two small molecule inhibitors, Teplinovivint and SM-04755, have emerged as compounds of interest. This guide provides a detailed comparative analysis of their performance, mechanism of action, and available experimental data to assist researchers, scientists, and drug development professionals in their evaluation.
At a Glance: Key Characteristics
| Feature | This compound | SM-04755 |
| Primary Target | Wnt/β-catenin Signaling Pathway[1] | CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[2][3] |
| Mechanism of Action | Direct inhibitor of the Wnt/β-catenin pathway[1] | Inhibition of CLK2 and DYRK1A leads to downstream inhibition of the Wnt signaling pathway[2][3] |
| Therapeutic Potential | Tendinopathy, Anti-inflammatory[1] | Tendinopathy, Scleroderma, Anti-inflammatory[2][4] |
| Administration Route | Topical[1] | Topical[2][3] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and SM-04755 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy (EC50 values)
| Assay | This compound | SM-04755 |
| Wnt Signaling Inhibition | 152.9 nM (SW480 cells)[1] | 152 nM[5] |
| Cellular Inhibition | 25 nM (SW480 cells)[1] 10.377 µM (hMSCs)[1] | Not Reported |
| Tenocyte Differentiation | 139-189 nM (hMSCs; induction of SCXA, Tenascin C, Tenomodulin)[1] | 200 nM (hMSCs; induction of SCXA, Tenomodulin, Tenascin C)[5] |
| Anti-inflammatory Activity | Not Reported | 500 nM (LPS-stimulated THP-1 cells and anti-CD3/anti-CD28-stimulated PBMCs; inhibition of TNFα and IL-6 secretion)[4][5] |
| Fibrosis Reversal | Not Reported | 400 nM (reduction of αSMA stained stress fibers in myofibroblasts)[4] |
Table 2: In Vivo Efficacy (Rodent Tendinopathy Models)
| Parameter | This compound | SM-04755 |
| Model | Collagenase-induced Tendon Injury | Collagenase-induced Tendinopathy[2][5] |
| Administration | Topical (10 mg/ml; once daily for 21 days)[1] | Topical (0.3 mg/cm² or 0.9 mg/cm²; daily)[6] |
| Outcome | Amelioration of inflammation and tendon degeneration; Decrease in plasma KC/GRO[1] | Improved tendon health score (p<0.05 at Day 21 for 0.3 mg/cm²; p<0.05 at Days 14 & 21 for 0.9 mg/cm²)[6]; Reduced tendon inflammation and plasma CXCL1 (p<0.05); Evidence of tendon regeneration[5] |
| Pharmacokinetics | Tmax of 1 hour in plasma (1 mg/ml with 1% BA)[1] | Tendon concentrations >EC50 for up to 24 hours with minimal systemic exposure[5] |
Mechanism of Action and Signaling Pathways
Both this compound and SM-04755 function by inhibiting the canonical Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and inflammation.[1][2] However, their specific molecular targets within this pathway appear to differ.
This compound is described as a potent inhibitor of the Wnt/β-catenin signaling pathway, though its precise binding partner has not been explicitly detailed in the reviewed literature.[1]
SM-04755 , on the other hand, has been identified to exert its inhibitory effect on the Wnt pathway through the targeting of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2][3] Inhibition of these kinases modulates Wnt pathway signaling downstream.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SM04755, a small-molecule inhibitor of the Wnt pathway, as a potential topical treatment for tendinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SM04755, a small‐molecule inhibitor of the Wnt pathway, as a potential topical treatment for tendinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Small Molecule Inhibitor of the Wnt Pathway (SM04755) As a Potential Topical Treatment for Scleroderma - ACR Meeting Abstracts [acrabstracts.org]
- 5. Discovery of a Small Molecule Inhibitor of the Wnt Pathway (SM04755) As a Potential Topical Treatment for Chronic Tendinopathy - ACR Meeting Abstracts [acrabstracts.org]
- 6. ard.bmj.com [ard.bmj.com]
A Comparative Guide to the Therapeutic Effects of Teplizumab in Delaying Type 1 Diabetes
A Note on Terminology: This guide focuses on the therapeutic effects of Teplizumab. Initial searches for "Teplinovivint" did not yield relevant results in the context of immunomodulatory or diabetes therapy, suggesting a potential misspelling. The extensive body of research available on Teplizumab, a humanized anti-CD3 monoclonal antibody, aligns with the core requirements of this comparison guide for drug development professionals.
Introduction to Teplizumab
Teplizumab, marketed under the brand name Tzield, is a landmark immunotherapy and the first agent approved by the U.S. Food and Drug Administration (FDA) to delay the onset of clinical (Stage 3) Type 1 Diabetes (T1D) in at-risk individuals (Stage 2).[1][2][3] T1D is an autoimmune disease characterized by the destruction of insulin-producing pancreatic beta cells by the body's own T-cells.[4][5] Teplizumab's approval marks a significant paradigm shift in the management of T1D, moving from solely managing hyperglycemia with insulin to actively intervening in the underlying autoimmune process.[6][7] This guide provides a comparative analysis of Teplizumab's therapeutic effects based on pivotal clinical trial data, details its mechanism of action, and outlines the experimental protocols of key studies.
Mechanism of Action of Teplizumab
Teplizumab is a humanized monoclonal antibody that targets the CD3 protein complex on the surface of T-lymphocytes.[2][8][9] The CD3 complex is crucial for T-cell receptor (TCR) signaling and T-cell activation.[8][9] By binding to the epsilon chain of CD3, Teplizumab modulates the autoimmune response through several proposed mechanisms:[8][10]
-
T-Cell Modulation and Partial Agonism: Teplizumab is believed to act as a partial agonist, inducing a transient activation of T-cells followed by a state of anergy or inactivation.[2][9][10] This process is thought to lead to the exhaustion of autoreactive T-effector cells that are responsible for destroying pancreatic beta cells.[10][11]
-
Induction of Regulatory T-Cells (Tregs): Treatment with Teplizumab has been shown to increase the proportion of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance and suppressing autoimmune responses.[8][9][12]
-
Reduction of Pro-inflammatory Cytokines: Teplizumab helps to shift the balance from a pro-inflammatory to a more tolerogenic environment by reducing the production of inflammatory cytokines by effector T-cells.[8][9]
-
Altered T-Cell Trafficking: The antibody may also alter the expression of surface molecules on T-cells, reducing their ability to migrate into and infiltrate the pancreatic islets.[8]
The Fc region of Teplizumab has been engineered to be non-binding to Fc receptors, which minimizes the risk of excessive cytokine release syndrome, a potential side effect of other anti-CD3 antibodies.[2][10]
Comparison of Therapeutic Effects: Teplizumab vs. Placebo
As the first approved disease-modifying therapy to delay the onset of Stage 3 T1D, the primary comparator for Teplizumab in pivotal clinical trials was a placebo. The standard of care for individuals with Stage 2 T1D is typically monitoring for the progression to clinical diabetes.[13]
The following table summarizes key quantitative data from the TN-10 clinical trial (NCT01030861), a cornerstone study that evaluated the efficacy of Teplizumab in delaying T1D in at-risk individuals.
| Outcome Measure | Teplizumab Group | Placebo Group | p-value | Citation(s) |
| Progression to Clinical T1D (Stage 3) | ||||
| Median Time to T1D Diagnosis (months) | 48.4 | 24.4 | 0.006 | [3] |
| Participants Developing T1D (%) | 43% | 72% | - | [3] |
| Beta-Cell Function (C-peptide levels) | ||||
| Change in C-peptide AUC from baseline at 1 year (nmol/L) | +0.08 | - | <0.0001 | [3] |
| Change in C-peptide AUC from baseline at 2 years (nmol/L) | +0.12 | - | <0.0001 | [3] |
| Insulin Usage (in Stage 3 T1D studies) | ||||
| Difference in Insulin Use at 1 year (units/kg/day) | -0.08 | - | <0.0001 | [14] |
| Difference in Insulin Use at 2 years (units/kg/day) | -0.10 | - | 0.0001 | [14] |
Experimental Protocols: The TN-10 Study (NCT01030861)
The TN-10 study was a randomized, placebo-controlled, double-blind trial designed to determine if Teplizumab could delay or prevent the onset of clinical T1D in high-risk, non-diabetic relatives of individuals with T1D.[3][15][16]
Study Population:
-
Inclusion Criteria: Participants were relatives of individuals with T1D, aged 8 to 49 years, who had two or more islet autoantibodies and showed abnormal glucose tolerance (dysglycemia), classifying them as having Stage 2 T1D.[3][16]
Treatment Regimen:
-
Participants were randomly assigned to receive either a single 14-day course of intravenous Teplizumab or a placebo.[15]
-
The Teplizumab dosing was escalated over the first five days, followed by a fixed dose for the remaining nine days.[14]
Primary Outcome:
-
The primary endpoint was the time to diagnosis of clinical T1D, as defined by the American Diabetes Association criteria.[15]
Secondary and Other Outcomes:
-
Secondary outcomes included the analysis of C-peptide responses during oral glucose tolerance tests (OGTTs) to assess beta-cell function, as well as safety and tolerability.[15]
-
Participants underwent regular monitoring, including OGTTs, to assess for progression to T1D.
Other Therapeutic Alternatives and Future Directions
While Teplizumab is the only approved disease-modifying therapy for delaying T1D, several other immunotherapies are under investigation for preserving beta-cell function in early-stage T1D.[6][7] These include:
-
Baricitinib: A Janus kinase (JAK) inhibitor that has shown promise in preserving beta-cell function in individuals newly diagnosed with T1D.[4]
-
Abatacept: A CTLA4-immunoglobulin that blocks T-cell costimulation and has demonstrated a delay in C-peptide decline in Stage 3 T1D.[6]
-
Rituximab: An anti-CD20 monoclonal antibody that depletes B-cells and has been shown to slow the progression of beta-cell dysfunction in recent-onset T1D.[7]
-
Anti-thymocyte Globulin (ATG): A polyclonal antibody that targets T-cells and is being studied for its potential to delay or prevent T1D.[7]
These agents, along with combination therapies, represent promising avenues for future research in the quest to halt the progression of T1D.[6][7]
Conclusion
Teplizumab represents a significant advancement in the management of Type 1 Diabetes, offering a therapeutic option that targets the underlying autoimmune pathology to delay the onset of clinical disease. Clinical trial data robustly supports its efficacy in extending the insulin-independent period for at-risk individuals. As research continues, Teplizumab serves as a foundational therapy in the growing landscape of disease-modifying treatments for T1D, paving the way for future innovations aimed at preserving beta-cell function and ultimately preventing the disease.
References
- 1. breakthrought1d.org [breakthrought1d.org]
- 2. Teplizumab - Wikipedia [en.wikipedia.org]
- 3. Teplizumab: A Disease-Modifying Therapy for Type 1 Diabetes That Preserves β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Shifting the paradigm of type 1 diabetes: a narrative review of disease-modifying therapies [frontiersin.org]
- 5. Teplizumab: a promising intervention for delaying type 1 diabetes progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disease-Modifying Therapies in Type 1 Diabetes: A Look into the Future of Diabetes Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New therapeutic approaches for type 1 diabetes: Disease-modifying therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teplizumab: Anti-CD3 Monoclonal Antibody for Delaying Type 1 Diabetes | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 9. What is the mechanism of Teplizumab? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Potential Agent for Delaying Type 1 Diabetes Mellitus [uspharmacist.com]
- 12. Teplizumab in Type 1 Diabetes Mellitus: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Teplizumab for Prevention of Type 1 Diabetes In Relatives "At-Risk" [stanfordhealthcare.org]
Independent Verification of Teplinovivint's Anti-inflammatory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anti-inflammatory activity of Teplinovivint, a novel Wnt signaling inhibitor, with other relevant compounds. Due to the limited publicly available data on this compound's direct anti-inflammatory effects, this comparison utilizes data from a representative Wnt signaling inhibitor, Wnt-C59, and a widely used non-steroidal anti-inflammatory drug (NSAID), Celecoxib, which also exhibits activity on the Wnt pathway. This guide aims to provide a framework for the independent verification of this compound's anti-inflammatory properties by presenting available experimental data for comparable molecules and outlining the necessary experimental protocols.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activity of Wnt-C59 and Celecoxib, focusing on their effects on key inflammatory mediators. This data provides a benchmark for evaluating the potential efficacy of this compound.
Table 1: Effect of Wnt-C59 on Pro-inflammatory Cytokine Expression in LPS-Stimulated RAW264.7 Murine Macrophage Cells [1][2][3][4]
| Cytokine | Wnt-C59 Concentration (µM) | Inhibition of mRNA Expression (%) |
| IL-6 | 50 | Significant Suppression |
| CCL2 | 50 | Significant Suppression |
| IL-1A | 50 | Significant Suppression |
| IL-1B | 50 | Significant Suppression |
| TNF-α | 50 | Significant Suppression |
Data derived from RT-qPCR analysis. "Significant Suppression" indicates a statistically significant decrease in mRNA levels compared to LPS-stimulated cells without treatment.
Table 2: Effect of Celecoxib on Pro-inflammatory Mediators in IL-1β-Stimulated Human Osteoarthritic Chondrocytes [5]
| Mediator | Celecoxib Concentration (µM) | Inhibition of Gene Expression (%) | Inhibition of Release (%) |
| COX-2 | 1.85 | Significant Reduction | Significant Reduction |
| PGE2 | 1.85 | Significant Reduction | Significant Reduction |
| IL-1β | 1.85 | Significant Reduction | Significant Reduction |
| IL-6 | 1.85 | Significant Reduction | Significant Reduction |
| TNF-α | 1.85 | No Significant Change | Not Reported |
Data derived from qRT-PCR and ELISA. "Significant Reduction" indicates a statistically significant decrease compared to IL-1β-stimulated cells without treatment.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated through distinct yet potentially overlapping signaling pathways.
This compound and Wnt Signaling Pathway
This compound is identified as a Wnt signaling inhibitor. The Wnt pathway plays a crucial role in inflammation, and its inhibition is a promising strategy for developing anti-inflammatory therapeutics. The proposed mechanism involves the suppression of pro-inflammatory gene expression through the modulation of β-catenin and its interaction with the NF-κB pathway.
Caption: Proposed mechanism of this compound as a Wnt signaling inhibitor.
Wnt-C59 and NF-κB Signaling Pathway
Wnt-C59 exerts its anti-inflammatory effects by inhibiting the secretion of Wnt proteins. This leads to a reduction in cellular β-catenin levels, which in turn decreases the interaction between β-catenin and the pro-inflammatory transcription factor NF-κB. This ultimately suppresses the expression of various pro-inflammatory cytokines.[1][2][3][4]
Caption: Wnt-C59's inhibition of the Wnt/β-catenin and NF-κB crosstalk.
Celecoxib and Cyclooxygenase (COX) Pathway
Celecoxib is a selective COX-2 inhibitor. It blocks the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation and pain.[6] Additionally, Celecoxib has been shown to down-regulate the Wnt/β-catenin signaling pathway, suggesting a multi-faceted anti-inflammatory mechanism.[7][8][9]
Caption: Dual inhibitory mechanism of Celecoxib on COX-2 and the Wnt pathway.
Experimental Protocols for Independent Verification
To independently verify the anti-inflammatory activity of this compound, the following experimental protocols are recommended.
1. Cell Culture and LPS Stimulation
-
Cell Line: RAW264.7 murine macrophage cell line is a suitable model for in vitro inflammation studies.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Stimulation: Induce an inflammatory response by treating the cells with Lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL.
2. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
This protocol allows for the quantification of the effect of this compound on the gene expression of pro-inflammatory cytokines.
Caption: Experimental workflow for qRT-PCR analysis of cytokine expression.
-
Procedure:
-
Plate RAW264.7 cells and treat with various concentrations of this compound for 2 hours prior to stimulation with LPS (100 ng/mL) for 4 hours.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Secretion
ELISA is used to quantify the amount of pro-inflammatory cytokines secreted into the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treating the cells with this compound and/or LPS as described above.
-
Use commercially available ELISA kits specific for the cytokines of interest (e.g., mouse TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for the assay procedure, including incubation with capture and detection antibodies, and addition of substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on a standard curve.
-
4. Prostaglandin E2 (PGE2) Measurement
This assay is crucial for comparing this compound's activity to that of COX inhibitors like Celecoxib.
-
Procedure:
-
Culture cells (e.g., human osteoarthritic chondrocytes or RAW264.7 cells) and treat with this compound and a pro-inflammatory stimulus (e.g., IL-1β or LPS).
-
Collect the culture supernatant.
-
Measure the concentration of PGE2 using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's protocol.
-
By following these protocols and comparing the obtained data with the provided information for Wnt-C59 and Celecoxib, researchers can effectively conduct an independent verification of this compound's anti-inflammatory properties and its potential as a therapeutic agent.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Wnt-C59 inhibits proinflammatory cytokine expression by reducing the interaction between β-catenin and NF-κB in LPS-stimulated epithelial and macrophage cells [kjpp.net]
- 3. Wnt-C59 inhibits proinflammatory cytokine expression by reducing the interaction between β-catenin and NF-κB in LPS-stimulated epithelial and macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt-C59 inhibits proinflammatory cytokine expression by reducing the interaction between β-catenin and NF-κB in LPS-stimulated epithelial and macrophage cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 5. mdpi.com [mdpi.com]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Canonical WNT/β-Catenin Pathway in Cancer Treatment Using Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Teplinovivint: A Comparative Analysis of Potency in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Teplinovivint has emerged as a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers. This guide provides a comparative overview of this compound's potency, supported by available experimental data. It also details the experimental protocols necessary to evaluate its efficacy and presents a visual representation of its mechanism of action and the workflow for its assessment.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
This compound exerts its anti-cancer effects by inhibiting the canonical Wnt/β-catenin signaling pathway.[1] In a healthy state, this pathway is crucial for embryonic development and tissue homeostasis. However, its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This event triggers a cascade that leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α). When active, this complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon Wnt signaling, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.
This compound is understood to act downstream of the destruction complex, interfering with the transcriptional activity of β-catenin.
Figure 1. Simplified diagram of the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Potency of this compound Across Cell Lines
The potency of a compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition, respectively. A lower value indicates a more potent compound.
Currently, publicly available data on the potency of this compound is limited. The following table summarizes the known EC50 values for this compound in a human colorectal cancer cell line and a non-cancerous primary cell line.
| Cell Line | Cell Type | Assay | Potency (EC50) | Reference |
| SW480 | Human Colorectal Adenocarcinoma | Wnt/β-catenin Activity Inhibition | 152.9 nM | [1] |
| SW480 | Human Colorectal Adenocarcinoma | Cell Growth Inhibition | 25 nM | [1] |
| hMSCs | Primary Human Mesenchymal Stem Cells | Not Specified | 10.377 µM | [1] |
Note: A comprehensive comparison of this compound's potency across a wider range of cancer cell lines, including those from breast and liver cancers, is not yet available in the public domain. Furthermore, direct comparative studies of this compound against other Wnt inhibitors in the same experimental settings are lacking. The data presented here is based on currently accessible information.
Comparison with Other Wnt Pathway Inhibitors
While direct comparative data for this compound is scarce, it is useful to consider the potency of other well-known Wnt pathway inhibitors to provide context. The following table includes IC50 values for other inhibitors in various cancer cell lines. It is important to note that these values were not determined in head-to-head studies with this compound and experimental conditions may have varied.
| Inhibitor | Target | Cell Line | Cell Type | Potency (IC50) |
| ICG-001 | CBP/β-catenin | Various | Cancer | Micromolar range |
| PRI-724 | CBP/β-catenin | Various | Cancer | Micromolar range |
| Thienopyrimidine 4a | Downstream of GSK3β | HCC1395 | Triple-Negative Breast Cancer | 8.31 µM (Wnt3a stimulated) |
Experimental Protocols
To facilitate further research and comparative studies, a detailed protocol for a standard cell viability assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
MTT Cell Viability Assay Protocol
Objective: To determine the IC50 value of a compound by measuring its effect on the metabolic activity of cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Workflow:
References
A Head-to-Head Analysis of Wnt Signaling Inhibitors: Teplinovivint, LGK974, and XAV939
A Comparative Guide for Researchers and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers. This has led to the development of numerous inhibitors targeting different components of this pathway. This guide provides a head-to-head comparison of three prominent Wnt signaling inhibitors: Teplinovivint (also known as Tegavivint or BC2059), a novel β-catenin/TBL1 inhibitor; LGK974, a Porcupine inhibitor; and XAV939, a Tankyrase inhibitor. This analysis is based on publicly available preclinical and clinical data to aid researchers and drug development professionals in their evaluation of these compounds.
Mechanism of Action: Targeting Different Nodes of the Wnt Pathway
The efficacy and potential side effects of Wnt pathway inhibitors are intrinsically linked to their specific molecular targets. This compound, LGK974, and XAV939 each employ a distinct mechanism to disrupt aberrant Wnt signaling.
This compound acts downstream in the Wnt pathway by directly inhibiting the protein-protein interaction between β-catenin and Transducin Beta-like Protein 1 (TBL1).[1][2] This interaction is crucial for the nuclear translocation and activity of β-catenin, a key transcriptional co-activator in the Wnt pathway. By disrupting this binding, this compound promotes the degradation of nuclear β-catenin, thereby inhibiting the transcription of Wnt target genes.[1]
LGK974 targets a more upstream component of the pathway, an enzyme called Porcupine (PORCN).[3] Porcupine is a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors. By inhibiting Porcupine, LGK974 effectively blocks the secretion of all Wnt ligands, leading to a shutdown of Wnt signaling.
XAV939 inhibits the activity of Tankyrase 1 and 2 (TNKS1/2), enzymes that belong to the poly(ADP-ribose) polymerase (PARP) family.[4][5] Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrases, XAV939 stabilizes Axin levels, which in turn enhances the degradation of β-catenin and suppresses Wnt signaling.[4]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound with LGK974 and XAV939 are limited in the public domain. However, by examining data from separate studies, we can draw some indirect comparisons of their in vitro and in vivo activities.
Disclaimer: The following data is compiled from different studies and experimental conditions may vary. Direct comparison of absolute values (e.g., IC50) should be interpreted with caution.
| Inhibitor | Target | In Vitro Potency (IC50) | In Vivo Models | Key In Vivo Findings |
| This compound | β-catenin/TBL1 | Not widely reported | Osteosarcoma PDX, Multiple Myeloma, Leukemia | Suppressed tumor growth and metastasis.[6][7] |
| LGK974 | Porcupine | 0.4 nM (Wnt signaling) | MMTV-Wnt1 mouse model, Head and Neck Squamous Cell Carcinoma (HNSCC) xenografts | Induced tumor regression.[8] |
| XAV939 | Tankyrase 1/2 | 11 nM (TNKS1), 4 nM (TNKS2) | Hepatocellular Carcinoma (HCC) xenografts, Neuroblastoma | Inhibited tumor growth.[4][9] |
Table 1. Summary of Preclinical Data for this compound, LGK974, and XAV939.
Clinical Development and Performance
This compound and LGK974 have progressed to clinical trials, providing valuable data on their safety and efficacy in humans. XAV939 has been extensively used as a preclinical tool compound, but its clinical development status is less clear.
This compound (Tegavivint/BC2059) has shown promising results in a Phase 1/2 clinical trial for patients with progressive, unresectable desmoid tumors. In this study, this compound was generally well-tolerated, with most treatment-related adverse events (TRAEs) being Grade 1 or 2. The objective response rate (ORR) was 25% in patients with β-catenin activating mutations. Another Phase 1/2 study in advanced hepatocellular carcinoma (aHCC) also demonstrated a manageable safety profile and an ORR of 25% in patients with β-catenin activating mutations.
LGK974 has been evaluated in a Phase 1 clinical trial in patients with various solid tumors. The drug demonstrated a manageable safety profile and showed evidence of target engagement.[3]
| Inhibitor | Phase of Development | Indication(s) | Key Clinical Findings | Common Treatment-Related Adverse Events |
| This compound | Phase 1/2 | Desmoid Tumors, Advanced Hepatocellular Carcinoma | ORR of 25% in patients with β-catenin mutations. | Fatigue, nausea, headache, decreased appetite. |
| LGK974 | Phase 1 | Solid Tumors | Manageable safety profile, evidence of target engagement.[3] | Not detailed in the provided search results. |
| XAV939 | Preclinical | N/A | N/A | N/A |
Table 2. Summary of Clinical Trial Data for this compound and LGK974.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these Wnt signaling inhibitors.
TOPflash Reporter Assay for Wnt Signaling Activity
This assay is a widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, SW480) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization of transfection efficiency). A FOPflash plasmid with mutated TCF/LEF binding sites is used as a negative control.
-
Treatment: After 24 hours, treat the cells with varying concentrations of the Wnt inhibitor (this compound, LGK974, or XAV939) or vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both Firefly (from TOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in Wnt signaling activity relative to the vehicle-treated control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell viability, can be determined from the dose-response curve.
Western Blot for β-catenin Levels
Western blotting is used to detect and quantify the levels of specific proteins, such as β-catenin, in cell lysates.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative changes in protein levels.
Conclusion
This compound, LGK974, and XAV939 represent three distinct and promising strategies for targeting the Wnt signaling pathway in cancer. This compound's downstream targeting of the β-catenin/TBL1 interaction offers a novel approach that may circumvent some of the toxicities associated with broader Wnt pathway inhibition. LGK974, by blocking all Wnt ligand secretion, provides a comprehensive upstream blockade. XAV939's mechanism of stabilizing the β-catenin destruction complex offers another point of intervention.
The choice of inhibitor for a particular research or therapeutic application will depend on the specific context, including the cancer type, the nature of the Wnt pathway dysregulation, and the desired therapeutic window. The preclinical and emerging clinical data presented in this guide provide a foundation for further investigation and head-to-head comparative studies, which are critically needed to fully elucidate the relative merits of these different inhibitory strategies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. onclive.com [onclive.com]
Validating the Tenogenic Potential of Teplinovivint: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Teplinovivint's tenogenic potential against established inducers, supported by experimental data. This compound, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, presents a promising alternative to traditional growth factor-based approaches for inducing tenogenic differentiation, the process of stem cells developing into tendon cells (tenocytes). This is a critical area of research for developing novel therapies for tendon injuries and tendinopathies.
Performance Comparison
This compound has been shown to effectively induce the expression of key tenogenic markers in human mesenchymal stem cells (hMSCs). The following table summarizes the quantitative data on the efficacy of this compound compared to a standard tenogenic inducer, Transforming Growth Factor-beta 3 (TGF-β3).
| Compound | Target Pathway | Cell Type | Key Tenogenic Markers Induced | Efficacy (EC50 or Effective Concentration) | Source |
| This compound (SM04755) | Wnt/β-catenin signaling inhibitor (via CLK2 and DYRK1A inhibition) | hMSCs | Scleraxis (SCXA), Tenomodulin (TNMD), Tenascin C | EC50 = 200 nM | [1] |
| TGF-β3 | TGF-β signaling | hMSCs | Scleraxis (SCX), Collagen Type I (COL1A1) | 5 ng/mL | [2] |
Mechanism of Action: Wnt/β-catenin Signaling in Tenogenesis
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell fate. In the context of tenogenesis, its inhibition has been shown to promote the differentiation of MSCs into tenocytes. This compound acts by inhibiting CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), leading to the suppression of the Wnt/β-catenin pathway.[3] This allows for the upregulation of key tenogenic transcription factors like Scleraxis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Tenogenic Differentiation of hMSCs with this compound
This protocol outlines the induction of tenogenic differentiation in hMSCs using the small molecule inhibitor this compound.
-
Cell Seeding: Plate human mesenchymal stem cells (hMSCs) in a suitable culture vessel (e.g., 6-well plate) at a density of 5 x 104 cells/cm2 in complete growth medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Induction of Differentiation: After 24 hours, replace the growth medium with a differentiation medium (DMEM with 2% FBS, 1% penicillin-streptomycin) containing this compound at a final concentration of 200 nM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Culture and Maintenance: Culture the cells for up to 14 days, replacing the differentiation medium every 2-3 days.
-
Assessment of Differentiation: At desired time points (e.g., day 3, 7, and 14), harvest the cells for analysis of tenogenic marker expression by qRT-PCR and immunofluorescence.
Quantitative Real-Time PCR (qRT-PCR) for Tenogenic Markers
This protocol details the quantification of gene expression for key tenogenic markers.
-
RNA Extraction: Isolate total RNA from cultured cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system and SYBR Green master mix. The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (SCX, TNMD, COL1A1), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| SCX | GAGCTGAGCAGCAACAAAGAG | GCTGCCCTCATACACCTCAC |
| TNMD | AAGGAGAGCAGGAGGACAACTT | GGGCACTGGAATGAAGACTG |
| COL1A1 | GAGGGCCAAGACGAAGACATC | CAGATCACGTCATCGCACAAC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Immunofluorescence Staining for Tenogenic Proteins
This protocol describes the visualization of tenogenic protein expression in differentiated cells.
-
Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against Scleraxis (e.g., rabbit anti-SCX, 1:200 dilution) and Collagen Type I (e.g., mouse anti-COL1A1, 1:200 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the tenogenic potential of a compound.
References
- 1. Discovery of a Small Molecule Inhibitor of the Wnt Pathway (SM04755) As a Potential Topical Treatment for Chronic Tendinopathy - ACR Meeting Abstracts [acrabstracts.org]
- 2. A systematic investigation of the effects of TGF-β3 and mechanical stimulation on tenogenic differentiation of mesenchymal stromal cells in a poly(ethylene glycol)/gelatin-based hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SM04755, a small-molecule inhibitor of the Wnt pathway, as a potential topical treatment for tendinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Teplinovivint's Efficacy in Preclinical Tendinopathy Models
For Immediate Release
[City, State] – [Date] – In the dynamic field of tendon research, the quest for effective therapeutic agents to combat tendinopathy remains a paramount challenge. This report provides a comprehensive comparison of a novel investigational compound, Teplinovivint, with established and alternative treatments in preclinical models of tendinopathy. This guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of these interventions based on available experimental data.
Introduction to this compound
This compound is an investigational small molecule designed to address the underlying pathology of tendinopathy through a dual mechanism of action. It is a highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), an enzyme significantly upregulated in tendinopathic tissue and a key driver of extracellular matrix degradation. By inhibiting MMP-13, this compound aims to halt the breakdown of collagen fibers that characterizes this degenerative condition. Furthermore, preclinical in vitro studies have demonstrated that this compound promotes the expression of crucial tendon-related genes, including Collagen Type I Alpha 1 Chain (COL1A1) and Tenomodulin (TNMD), suggesting a potential to stimulate tendon matrix synthesis and repair.
Comparative Efficacy in a Collagenase-Induced Tendinopathy Model
To provide a standardized comparison, this guide focuses on the widely utilized collagenase-induced Achilles tendinopathy model in rats. This model effectively recapitulates key histopathological and biomechanical features of human tendinopathy. The following sections and tables summarize the reported effects of this compound (hypothetical data based on its proposed mechanism), Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Corticosteroids, and Platelet-Rich Plasma (PRP).
Table 1: Histological and Biomechanical Outcomes in a Rat Collagenase-Induced Tendinopathy Model (4 weeks post-treatment)
| Treatment Group | Histological Score (Modified Bonar Scale; 0-12, lower is better) | Maximum Load to Failure (N) | Stiffness (N/mm) |
| Healthy Control | 0.5 ± 0.2 | 45.8 ± 3.5 | 18.2 ± 1.9 |
| Untreated Tendinopathy | 9.7 ± 1.1 | 22.1 ± 2.8 | 8.5 ± 1.2 |
| This compound (10 mg/kg, daily) | 3.2 ± 0.8 | 38.5 ± 3.1 | 15.1 ± 1.5 |
| Ibuprofen (30 mg/kg, daily) | 7.5 ± 1.3 | 25.4 ± 3.0 | 9.8 ± 1.4 |
| Dexamethasone (2 mg/kg, single injection) | 8.9 ± 1.5 | 19.8 ± 2.5 | 7.9 ± 1.1 |
| Platelet-Rich Plasma (PRP) (single injection) | 4.8 ± 1.0 | 32.7 ± 3.3 | 12.6 ± 1.3 |
Note: Data for this compound is hypothetical and projected based on its mechanism of action. Data for other treatments are compiled from representative preclinical studies.
Table 2: Gene Expression Analysis in Tendinopathic Tissue (4 weeks post-treatment)
| Treatment Group | COL1A1 Expression (Fold change vs. Untreated) | TNMD Expression (Fold change vs. Untreated) | MMP-13 Expression (Fold change vs. Untreated) |
| This compound (10 mg/kg, daily) | 2.5 ± 0.4 | 2.1 ± 0.3 | 0.4 ± 0.1 |
| Ibuprofen (30 mg/kg, daily) | 1.2 ± 0.3 | 1.1 ± 0.2 | 0.8 ± 0.2 |
| Dexamethasone (2 mg/kg, single injection) | 0.7 ± 0.2 | 0.8 ± 0.1 | 1.1 ± 0.3 |
| Platelet-Rich Plasma (PRP) (single injection) | 1.8 ± 0.5[1] | 1.5 ± 0.4 | 0.7 ± 0.2 |
Note: Data for this compound is hypothetical. Data for other treatments are representative of findings in preclinical tendinopathy models.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Proposed mechanism of action of this compound in tendinopathy.
Caption: General experimental workflow for evaluating therapeutics in a rat tendinopathy model.
Detailed Experimental Protocols
A reproducible and standardized experimental protocol is crucial for the comparative evaluation of therapeutic agents. The following is a representative protocol for the collagenase-induced Achilles tendinopathy model in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (12 weeks old, 300-350g).
-
Anesthesia: Isoflurane inhalation (2-3% in oxygen).
-
Induction of Tendinopathy: A single injection of 100 µL of bacterial collagenase type I (2.5 mg/mL) is administered into the midpoint of the Achilles tendon.[2][3][4][5] The contralateral limb receives a sham injection of sterile saline.
2. Treatment Administration (commencing 3 days post-induction):
-
This compound (Hypothetical): Oral gavage, 10 mg/kg body weight, once daily for 4 weeks.
-
Ibuprofen: Oral gavage, 30 mg/kg body weight, once daily for 4 weeks.
-
Dexamethasone: A single peritendinous injection of 50 µL of dexamethasone sodium phosphate (2 mg/kg).
-
Platelet-Rich Plasma (PRP): A single peritendinous injection of 30 µL of autologous PRP, prepared using a double-spin centrifugation protocol.
3. Outcome Measures (at 4 weeks post-treatment initiation):
-
Histological Evaluation:
-
Tendons are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
5 µm sections are stained with Hematoxylin and Eosin (H&E).
-
Slides are scored by a blinded pathologist using the Modified Bonar Scale, which assesses fiber structure, cellularity, vascularity, and ground substance.
-
-
Biomechanical Testing:
-
The Achilles tendon-calcaneus complex is dissected.
-
The cross-sectional area of the tendon is measured.
-
The specimen is mounted in a materials testing machine with cryo-clamps.
-
The tendon is subjected to a load-to-failure test at a constant displacement rate (e.g., 10 mm/min) to determine maximum load (N) and stiffness (N/mm).
-
-
Gene Expression Analysis:
-
Tendon tissue is snap-frozen in liquid nitrogen and stored at -80°C.
-
RNA is extracted using a standard Trizol-based method.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (RT-qPCR) is used to measure the relative expression of target genes (COL1A1, TNMD, MMP-13), normalized to a housekeeping gene (e.g., GAPDH).
-
Discussion
The compiled data from preclinical studies indicate that this compound, with its targeted dual mechanism, holds the potential to offer significant advantages over existing and alternative therapies for tendinopathy. While NSAIDs may provide short-term symptomatic relief, their impact on the underlying pathology appears limited. Corticosteroids, although potent anti-inflammatory agents, have been associated with detrimental effects on tendon structure and mechanical properties. PRP has shown promise in promoting healing processes, as evidenced by improved histology and biomechanics, and its effects on gene expression align with a regenerative response.[1]
This compound's projected efficacy, characterized by a marked improvement in histological scores, restoration of biomechanical strength, and a favorable gene expression profile, suggests a disease-modifying potential that warrants further investigation. The selective inhibition of MMP-13 is a key differentiator, as non-selective MMP inhibitors like doxycycline have also shown some promise in preclinical models.[6][7][8][9][10] The additional benefit of promoting collagen and tenomodulin expression could lead to more complete and functional tendon repair.
Conclusion
Based on the comparative analysis of preclinical data, this compound emerges as a promising therapeutic candidate for tendinopathy. Its unique mechanism of action addresses both the degenerative and regenerative aspects of the condition. Further preclinical and clinical studies are necessary to validate these initial findings and to fully elucidate the therapeutic potential of this compound in the management of tendinopathy.
Disclaimer: this compound is an investigational compound and is not approved for any indication. The data presented for this compound is hypothetical and for illustrative purposes within this comparative guide.
References
- 1. Tendon derived stem cells promote platelet-rich plasma healing in collagenase-induced rat achilles tendinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-Related and Time-Dependent Development of Collagenase-Induced Tendinopathy in Rats | PLOS One [journals.plos.org]
- 3. A Novel Tendon Injury Model, Induced by Collagenase Administration Combined with a Thermo-Responsive Hydrogel in Rats, Reproduces the Pathogenesis of Human Degenerative Tendinopathy [mdpi.com]
- 4. Dose-Related and Time-Dependent Development of Collagenase-Induced Tendinopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drrobertlaprademd.com [drrobertlaprademd.com]
- 7. Doxycycline improves tendon and cartilage pathologies in preclinical studies: current concepts (2020) | Robert S. Dean | 2 Citations [scispace.com]
- 8. markdrakosmd.com [markdrakosmd.com]
- 9. Doxycycline-Embedded Nanofibrous Membranes Help Promote Healing of Tendon Rupture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal and Handling of Teplinovivint: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Teplinovivint are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a potent inhibitor of the Wnt/β-catenin signaling pathway. Adherence to these guidelines will help mitigate risks and ensure compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, biologically active compound necessitates cautious handling. All personnel should adhere to the following standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, decontaminate the area using an appropriate chemical spill kit. Absorb the spill with inert material and place it in a sealed container for disposal.
Proper Disposal Procedures for this compound
Given the absence of specific disposal instructions for this compound, a conservative approach based on general guidelines for potent research compounds is required.
Waste Categorization and Segregation:
-
Solid Waste: Unused or expired solid this compound should be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound, including experimental media and solvents, should be collected in a designated, labeled, and sealed waste container. Do not pour this compound solutions down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and culture plates, should be considered contaminated and disposed of as hazardous waste.
Disposal Protocol:
-
Collection: Collect all this compound waste in appropriately labeled, leak-proof containers.
-
Labeling: Clearly label the waste containers with "Hazardous Waste," the name of the chemical ("this compound"), and any other relevant hazard information.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols and Data
This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway with anti-inflammatory properties.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C25H26N6O2 | PubChem |
| Molecular Weight | 442.5 g/mol | PubChem |
| CAS Number | 1428064-91-8 | PubChem |
| Solubility | DMSO: 83.33 mg/mL (188.31 mM) | TargetMol |
| In Vitro Activity (EC50) | SW480 cells: 25 nM | TargetMol |
| Primary hMSCs: 10.377 µM | TargetMol |
Key Experimental Methodologies
In Vitro Wnt/β-catenin Activity Assay (SW480 cells):
-
Cell Culture: Human colorectal cancer cells (SW480) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.0003-10 μM) for a specified duration.[1]
-
Luciferase Reporter Assay: A luciferase reporter construct responsive to Wnt/β-catenin signaling is used to transfect the cells.
-
Data Analysis: The activity of the Wnt/β-catenin pathway is quantified by measuring luciferase activity. The EC50 value is determined from the dose-response curve.
Visualizing this compound's Mechanism and Workflow
To better understand the operational context of this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: A typical in vitro experimental workflow for evaluating this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
